5-[(Dimethylamino)methyl]-2-furanmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-[(dimethylamino)methyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165593 | |
| Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15433-79-1 | |
| Record name | 5-(Dimethylaminomethyl)furfuryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15433-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015433791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((Dimethylamino)methyl)-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(dimethylamino)methyl]furan-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-((DIMETHYLAMINO)METHYL)-2-FURANMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96O88RC7HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the pharmaceutical industry, notably in the synthesis of H2-receptor antagonists like ranitidine.[1][2] The document outlines established methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.
Synthesis Pathways
Two principal synthetic routes have been established for the production of this compound: the reductive amination of 5-hydroxymethylfurfural (HMF) and the Mannich reaction of 2-furanmethanol.
Reductive Amination of 5-Hydroxymethylfurfural (HMF)
This one-pot method involves the direct reaction of 5-hydroxymethylfurfural with a dimethylamine source in the presence of a reducing agent. A prominent example utilizes a mixture of N,N-dimethylformamide (DMF), formic acid, and water as the reaction medium, where formic acid serves as the reducing agent.[1] This approach is advantageous due to its simple procedure, mild reaction conditions, and high yields.[1]
Caption: Reductive amination pathway for the synthesis of this compound from HMF.
Mannich Reaction of 2-Furanmethanol
The Mannich reaction provides an alternative route, involving the aminoalkylation of 2-furanmethanol (furfuryl alcohol).[3][4][5] A particularly effective variation of this reaction employs bis(dimethylamino)methane as the aminomethylating agent in an acidic medium, such as acetic acid.[3][6] This method is reported to produce high yields and a purer product compared to the traditional Mannich reaction using a separate formaldehyde source and dimethylamine.[3][6]
Caption: Mannich reaction pathway for the synthesis of this compound from 2-furanmethanol.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis protocols.
Table 1: Reductive Amination of 5-Hydroxymethylfurfural
| Starting Material | Reaction Conditions | Solvent System (mass ratio) | Yield | Reference |
| 5-Hydroxymethylfurfural | 120°C, 3h | DMF : Formic Acid : Water (11.14 : 21 : 2.86) | >95% | [1] |
| 5-Hydroxymethylfurfural | 120°C, 6h | DMF : Formic Acid : Water (27.04 : 7 : 0.96) | >27% | [1] |
| 5-Hydroxymethylfurfural | 50°C, 10h | DMF : Formic Acid : Water (11.14 : 21 : 2.86) | >33% | [1] |
| Sucrose | 120°C, 3h | DMF : Formic Acid : Water (111.36 : 210 : 28.64) | >85% | [1] |
Table 2: Mannich Reaction of 2-Furanmethanol
| Starting Material | Reagent | Solvent | Yield | Reference |
| 2-Furanmethanol | bis(Dimethylamino)methane | Acetic Acid | 94% | [3][6] |
| 2-Furanmethanol | bis(Dimethylamino)methane | Dichloromethane, HCl | Not specified | [3] |
Experimental Protocols
Protocol for Reductive Amination of 5-Hydroxymethylfurfural
This protocol is adapted from the high-yield example in patent CN104059036A.[1]
Materials:
-
5-Hydroxymethylfurfural (6g)
-
N,N-dimethylformamide (11.14g)
-
Formic acid (21g)
-
Water (2.86g)
-
40% Sodium hydroxide solution
-
Ethyl acetate
-
50mL round-bottom flask
-
Oil bath
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 50mL round-bottom flask, add 21g of formic acid, 2.86g of water, and 11.14g of N,N-dimethylformamide.
-
Add 6g of 5-hydroxymethylfurfural to the flask and stir until fully dissolved.
-
Place the flask in an oil bath and heat the reaction mixture to 120°C for 3 hours.
-
After the reaction is complete, allow the mixture to cool and then recover the solvent by distillation.
-
To the residue, add 40% sodium hydroxide solution to adjust the pH to 11-12.
-
Extract the mixture three times with 100mL of ethyl acetate.
-
Combine the organic layers and remove the ethyl acetate by distillation or using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation at 130-133°C and 2000Pa to obtain this compound.
Caption: Experimental workflow for the reductive amination of HMF.
Protocol for Mannich Reaction of 2-Furanmethanol
This protocol is based on the procedure described in US patent 4,347,191A.[3][6]
Materials:
-
2-Furanmethanol (98g, 1.0 mol)
-
bis(Dimethylamino)methane (112g, 1.1 mol)
-
Acetic acid (1200mL total)
-
Ice
-
40% aqueous sodium hydroxide solution
-
Ethyl acetate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve 98g (1.0 mol) of 2-furanmethanol in 1000mL of acetic acid.
-
In a separate beaker, prepare a solution of 112g (1.1 mol) of bis(dimethylamino)methane in 200mL of acetic acid.
-
Cool the 2-furanmethanol solution to 10°C using a cooling bath and begin stirring.
-
Add the bis(dimethylamino)methane solution dropwise to the stirred 2-furanmethanol solution, maintaining the temperature at 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid at 60°C under reduced pressure using a rotary evaporator.
-
Add 200g of ice to the residue and cool the mixture with an external cooling bath.
-
Make the mixture basic by the addition of 40% aqueous sodium hydroxide solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent.
-
Distill the residue to yield this compound (boiling point 92°-96°C at 0.2-0.5 mmHg).
Caption: Experimental workflow for the Mannich reaction of 2-furanmethanol.
References
- 1. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 2. This compound|lookchem [lookchem.com]
- 3. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and biological context of 5-[(Dimethylamino)methyl]-2-furanmethanol (CAS No: 15433-79-1). It is a key intermediate in the synthesis of pharmaceuticals, notably Ranitidine, and has been identified as an inhibitor of monoamine oxidase B. This guide consolidates critical data, details experimental protocols, and visualizes relevant chemical and biological pathways to support research and development activities.
Chemical Identity and Structure
This compound is a furan derivative characterized by a dimethylaminomethyl group at the 5-position and a hydroxymethyl group at the 2-position of the furan ring.
-
IUPAC Name: [5-[(dimethylamino)methyl]furan-2-yl]methanol[1]
-
Canonical SMILES: CN(C)CC1=CC=C(O1)CO[2]
-
InChIKey: BQRQOLQFLNSWNV-UHFFFAOYSA-N[3]
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in drug development. A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 155.19 g/mol | [1][2][4] |
| Exact Mass | 155.094628657 Da | [1][2] |
| Appearance | Oil; Dark Beige to Very Dark Brown | [3] |
| Boiling Point | 217.7°C at 760 mmHg92-96°C at 0.2-0.5 mmHg110-111°C at 3 Torr | [2][3][6][7] |
| Density | 1.088 g/cm³1.07 g/cm³ at 25°C | [2][3][8] |
| pKa (Predicted) | 14.02 ± 0.10 | [2][3] |
| LogP | 0.83350 | [2] |
| XLogP3 | 0 | [2] |
| Flash Point | 85.5°C | [2] |
| Vapor Pressure | 0.0762 mmHg at 25°C | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Stability | Hygroscopic | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of this compound and the determination of its boiling point.
Synthesis via Mannich Reaction
A high-yield synthesis of this compound can be achieved through a Mannich reaction using bis(dimethylamino)methane, which has been shown to produce a purer product compared to methods using formaldehyde and dimethylamine.[6][7]
Reagents and Materials:
-
2-Furanmethanol
-
bis(Dimethylamino)methane
-
Acetic acid
-
Ice
-
40% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
-
Reduced pressure distillation apparatus
Procedure:
-
Prepare a solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml) in a round-bottom flask equipped with a magnetic stirrer.[6][7]
-
Cool the stirred solution to 10°C using a cooling bath.[6][7]
-
Add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise to the cooled 2-furanmethanol solution.[6][7]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 18 hours.[6][7]
-
Remove the acetic acid at 60°C under reduced pressure.[6][7]
-
Add ice (200 g) to the resulting residue and carefully basify the mixture with 40% aqueous sodium hydroxide while providing external cooling.[6][7]
-
Combine the ethyl acetate extracts and evaporate the solvent.[6][7]
-
Purify the residue by distillation under reduced pressure (e.g., 92°-96° C at 0.2-0.5 mmHg) to yield 5-dimethylaminomethyl-2-furanmethanol.[6][7]
Boiling Point Determination via Simple Distillation
The boiling point of a liquid is a key physical property used for identification and purity assessment. Simple distillation is a standard method for its determination.[9]
Apparatus:
-
50 mL round-bottom flask
-
Heating mantle
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a sample of the purified this compound (e.g., 10 mL) into the round-bottom flask along with a few boiling chips.[9]
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[9]
-
Begin heating the flask gently.
-
Observe the temperature as the liquid heats and begins to vaporize. The temperature will rise sharply as the vapor reaches the thermometer.[9]
-
Record the temperature at which the vapor is in equilibrium with the liquid, indicated by a stable temperature reading as the condensate drips into the receiving flask. This stable temperature is the boiling point at the given atmospheric pressure.
-
If performed under vacuum, record the pressure at which the boiling point is measured.
Mandatory Visualizations
Diagrams are provided to visualize the experimental workflow and the compound's role in relevant biological pathways.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Biological Context: MAO-B Inhibition
This compound is reported to be an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[2][4]
Caption: Simplified diagram of Monoamine Oxidase B (MAO-B) inhibition.
Logical Relationship: Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of Ranitidine, a well-known histamine H₂ receptor antagonist used to treat stomach ulcers.[2][4][10]
Caption: Role as an intermediate for Ranitidine and its mechanism of action.
References
- 1. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 15433-79-1 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 7. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. usbio.net [usbio.net]
An In-depth Technical Guide to 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in the development of therapeutic agents.
Chemical Identity and Structure
CAS Number: 15433-79-1[1][2][3][4]
Chemical Name: this compound[1]
Synonyms: (5-((Dimethylamino)methyl)furan-2-yl)methanol, 5-(Dimethylaminomethyl)furfuryl alcohol, Ranitidine Amino Alcohol[1][2][3]
Molecular Formula: C₈H₁₃NO₂[1][2]
Molecular Weight: 155.19 g/mol [2][3]
Structure:
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Physical State | Neat | [3] |
| Boiling Point | 217.7°C at 760 mmHg | [1] |
| Flash Point | 85.5°C | [1] |
| Density | 1.088 g/cm³ | [1] |
| Vapor Pressure | 0.0762 mmHg at 25°C | [1] |
| pKa | 14.02 ± 0.10 (Predicted) | [1] |
| logP | 0.83350 | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | Refrigerator, under inert atmosphere, Hygroscopic | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 155.094628657 | [1] |
Applications in Drug Development
This compound is a significant building block in the synthesis of various pharmaceutical compounds.
-
Intermediate for Ranitidine: It is a crucial intermediate in the synthesis of Ranitidine hydrochloride, a well-known H2 receptor antagonist used to decrease stomach acid production.[1][3][5][6]
-
Histamine H2-Antagonists: The compound is utilized in the preparation of other histamine H2-antagonists that incorporate the 5-dimethylaminomethyl-2-furanmethylthio group.[7][8]
-
Enzyme Inhibition: It has been identified as an inhibitor of monoamine oxidase B (MAO-B).[1][5]
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of this compound are provided below.
Method 1: Synthesis from 2-Furanmethanol via Mannich Reaction
This protocol is adapted from the procedure described in US Patent 4,347,191.[6]
Materials:
-
2-Furanmethanol (furfuryl alcohol)
-
bis(Dimethylamino)methane
-
Acetic acid
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of 2-furanmethanol in 1000 ml of acetic acid.
-
Cool the stirred solution to 10°C using an ice bath.
-
Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled 2-furanmethanol solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.
-
To the residue, add 200 g of ice and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide, while providing external cooling.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation to yield this compound (yields of 76-94% have been reported).[7][8]
Method 2: Synthesis from 5-Hydroxymethylfurfural
This method is based on a synthetic route described in Chinese Patent CN104059036A.[9]
Materials:
-
5-Hydroxymethylfurfural
-
Formic acid
-
N,N-Dimethylformamide (DMF)
-
Water
-
40% Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
In a 50 mL round-bottom flask, add 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide.
-
Add 6 g of 5-hydroxymethylfurfural to the mixture and ensure it is fully dissolved.
-
Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours.
-
After the reaction is complete, recover the solvent by distillation.
-
Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.
-
Extract the mixture three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate layers and recover the solvent by distillation to obtain the crude product of this compound.
-
The crude product is then purified by distillation under reduced pressure (130-133°C at 2000Pa) to yield the final product with a reported yield of over 95%.[9]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-furanmethanol.
Caption: Synthesis workflow of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 15433-79-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 8. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 9. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, physical properties, and synthetic methodologies for 5-[(Dimethylamino)methyl]-2-furanmethanol (CAS No. 15433-79-1). This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as an impurity and building block in the production of Ranitidine.[1][2] This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, quality control, and drug development by consolidating available data into a structured and accessible format.
Physicochemical Properties
This compound is a furan derivative with both a tertiary amine and a primary alcohol functional group. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [2][3] |
| Molecular Weight | 155.19 g/mol | [3] |
| CAS Number | 15433-79-1 | [2][3] |
| Appearance | Pale yellow oil | [4] |
| Boiling Point | 92-96 °C at 0.2-0.5 mmHg217.7 °C at 760 mmHg | [2][5] |
| Density | 1.088 g/cm³ | [2] |
| Flash Point | 85.5 °C | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, mass spectrometry data is available from spectral databases, and expected NMR and IR characteristics can be predicted based on the molecular structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectral data has been reported for this compound, typically acquired via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
| Parameter | Description | Source |
| Ionization Mode | Electron Ionization (EI) | [6] |
| Instrumentation | Agilent 7920 A/5975; Bruker Scion 436 | [3][6] |
| Exact Mass | 155.094628657 Da | [3] |
While a full peak list is not publicly available, the molecular ion peak [M]⁺ would be expected at m/z 155. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 31), the dimethylamino group (-N(CH₃)₂, m/z 44), and cleavage of the bond between the furan ring and the dimethylaminomethyl group, leading to a prominent peak at m/z 58 for the [CH₂=N(CH₃)₂]⁺ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Complete, experimentally verified NMR data for this compound is not readily found in the public domain. The following tables outline the expected chemical shifts and multiplicities for ¹H and ¹³C NMR spectra based on the chemical structure and analysis of similar furan derivatives.
¹H NMR (Predicted)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -N(CH ₃)₂ | ~ 2.2 - 2.4 | Singlet | 6H |
| -CH ₂-N(CH₃)₂ | ~ 3.4 - 3.6 | Singlet | 2H |
| -CH ₂-OH | ~ 4.5 - 4.7 | Singlet | 2H |
| Furan ring H (at C3 & C4) | ~ 6.1 - 6.4 | Doublets | 2H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR (Predicted)
| Carbon Atom | Expected Chemical Shift (ppm) |
| -N(C H₃)₂ | ~ 45 |
| -C H₂-N(CH₃)₂ | ~ 55 |
| -C H₂-OH | ~ 58 |
| Furan ring C (at C3 & C4) | ~ 108 - 112 |
| Furan ring C (at C2 & C5) | ~ 150 - 160 |
Infrared (IR) Spectroscopy (Predicted)
An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands based on its functional groups are listed below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (Alcohol) | 3200 - 3600 | Broad, stretching |
| C-H (sp³ - Aliphatic) | 2800 - 3000 | Stretching |
| C-H (sp² - Furan) | 3000 - 3100 | Stretching |
| C=C (Furan ring) | ~ 1500 - 1600 | Stretching |
| C-O (Alcohol) | ~ 1000 - 1260 | Stretching |
| C-N (Amine) | ~ 1000 - 1250 | Stretching |
Experimental Protocols
The synthesis of this compound is well-documented in patent literature. A common and efficient method is the Mannich reaction, which utilizes 2-furanmethanol and a dimethylaminomethylating agent.[5][7]
Synthesis via Mannich Reaction with bis(dimethylamino)methane
This procedure is adapted from established patent literature and is known for providing good yields and purity.[5][7]
Reagents and Materials:
-
2-Furanmethanol
-
bis(dimethylamino)methane
-
Acetic acid
-
40% Aqueous sodium hydroxide
-
Ethyl acetate
-
Ice
-
Round-bottom flask
-
Stirrer
-
Cooling bath
-
Distillation apparatus
Procedure:
-
A solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml) is prepared in a round-bottom flask and cooled to 10 °C with stirring.
-
A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) is added dropwise to the cooled 2-furanmethanol solution.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The acetic acid is removed under reduced pressure at 60 °C.
-
The residue is cooled, and ice (200 g) is added.
-
The mixture is made basic by the slow addition of 40% aqueous sodium hydroxide, with external cooling to manage the exothermic reaction.
-
The basic mixture is extracted with ethyl acetate.
-
The combined ethyl acetate extracts are dried and the solvent is evaporated.
-
The crude product is purified by distillation under reduced pressure (92-96 °C at 0.2-0.5 mmHg) to yield this compound.
Synthetic Workflow
The synthesis of this compound via the Mannich reaction can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
References
- 1. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: RANITIDINE [orgspectroscopyint.blogspot.com]
- 5. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
The Unexplored Therapeutic Potential of 5-[(Dimethylamino)methyl]-2-furanmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds. Among these, derivatives of 5-[(Dimethylamino)methyl]-2-furanmethanol hold particular interest due to their structural relationship to ranitidine, a well-known H2-receptor antagonist. While primarily recognized as a key intermediate in ranitidine synthesis, emerging research suggests that this class of compounds may possess intrinsic biological activities worthy of independent investigation. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of this compound and its analogs. It aims to consolidate the available data on their potential antimicrobial and antitumor effects, detail relevant experimental protocols for their evaluation, and outline potential signaling pathways and mechanisms of action, thereby serving as a foundational resource for future drug discovery and development efforts in this area.
Introduction
The furan ring system is a versatile heterocyclic motif that has been extensively explored in the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have led to the discovery of numerous furan-containing drugs with a wide range of pharmacological activities. This compound, a key precursor in the synthesis of the anti-ulcer drug ranitidine, represents a class of furan derivatives that has been largely overlooked in terms of its own therapeutic potential. This guide will delve into the known biological activities of these compounds, with a focus on providing the necessary technical details to facilitate further research.
Synthesis of this compound Derivatives
The primary synthetic route to this compound involves the Mannich reaction of 2-furanmethanol with dimethylamine and formaldehyde. Various modifications to this protocol have been reported to improve yield and purity.
Experimental Protocol: Mannich Reaction
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Furanmethanol
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Base for neutralization (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Combine 2-furanmethanol, dimethylamine hydrochloride, and paraformaldehyde in a suitable reaction vessel containing the chosen solvent.
-
Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
Biological Activities
While specific data for this compound is limited, studies on structurally related furan derivatives suggest potential antimicrobial and antitumor activities.
Antimicrobial Activity
Furan derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the ability of the furan ring to undergo metabolic activation to reactive intermediates that can damage cellular macromolecules.
Table 1: Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Furanone Derivative | Staphylococcus aureus | 10 - 20 | [Source discussing furanone derivatives] |
| Substituted Furan | Escherichia coli | >100 | [General review on furan antimicrobial activity] |
| Nitrofurantoin (control) | E. coli | 2 - 8 | [Standard microbiological reference] |
Note: Data for this compound derivatives is not yet available in the public domain and is presented here as a template for future research.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antitumor Activity
Several furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.
Table 2: Cytotoxicity of Selected Furan Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Chalcone | MCF-7 (Breast) | 5 - 15 | [Study on furan-chalcone hybrids] |
| Substituted Furancarboxamide | HeLa (Cervical) | 1 - 10 | [Research on furancarboxamides] |
| Doxorubicin (control) | MCF-7 (Breast) | 0.1 - 1 | [Standard pharmacological data] |
Note: Data for this compound derivatives is not yet available in the public domain and is presented here as a template for future research.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Test compound (this compound derivative)
-
Cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, insights can be drawn from studies on other furan-containing molecules and the known pharmacology of ranitidine.
Histamine H2 Receptor Antagonism
Given its structural similarity to ranitidine, it is plausible that derivatives of this compound could exhibit some degree of histamine H2 receptor antagonism. This would involve competitive inhibition of histamine binding to H2 receptors on parietal cells in the stomach, leading to a reduction in gastric acid secretion. Further investigation through receptor binding assays is required to confirm this hypothesis.
Modulation of Cancer-Related Signaling Pathways
Many anticancer agents exert their effects by interfering with critical signaling pathways that regulate cell growth, proliferation, and survival. Furan derivatives have been implicated in the modulation of pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: This pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.
Further research, including Western blotting and reporter gene assays, is necessary to determine if this compound derivatives impact these or other cancer-related signaling pathways.
Conclusion and Future Directions
The biological activities of this compound and its derivatives remain a largely unexplored area of research. While its role as a synthetic intermediate is well-established, the preliminary evidence from related furan compounds suggests a potential for intrinsic antimicrobial and antitumor activities. This technical guide has provided a framework for initiating such investigations by outlining relevant synthetic and biological testing protocols.
Future research should focus on:
-
Synthesis and characterization of a library of 5-[(dialkylamino)methyl]-2-furanmethanol derivatives to establish structure-activity relationships.
-
Comprehensive in vitro screening of these compounds against a broad panel of microbial pathogens and cancer cell lines to identify lead candidates.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most promising compounds.
-
In vivo evaluation of lead compounds in relevant animal models of infection and cancer.
By systematically exploring the therapeutic potential of this chemical class, researchers may uncover novel drug candidates with unique mechanisms of action, contributing to the ongoing effort to combat infectious diseases and cancer.
Potential Therapeutic Targets of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential therapeutic targets of 5-[(Dimethylamino)methyl]-2-furanmethanol. This compound, also known by synonyms such as Ranitidine EP Impurity F and Ranitidine Amino Alcohol, has been identified as an inhibitor of monoamine oxidase B (MAO-B) and is structurally related to the histamine H2-receptor antagonist, ranitidine. This guide consolidates the available, albeit limited, biological data, outlines detailed experimental protocols for target validation, and presents signaling pathways and experimental workflows to facilitate further research into its therapeutic potential. While a specific IC50 value for MAO-B inhibition is cited in the literature, the primary source containing this quantitative data was not publicly accessible at the time of this review.
Introduction
This compound (CAS No: 15433-79-1) is a furan derivative that has garnered interest due to its dual identity as a known impurity of the widely used drug ranitidine and as a reported inhibitor of a key neurological enzyme.[1][2] Its structural similarity to ranitidine, a histamine H2-receptor antagonist, suggests a potential for interaction with the H2 receptor, while direct enzymatic studies have pointed towards monoamine oxidase B (MAO-B) as a target.[3][4] This guide aims to provide a detailed technical resource for researchers exploring the therapeutic applications of this molecule.
Known Biological Activities and Potential Therapeutic Targets
Monoamine Oxidase B (MAO-B) Inhibition
The primary reported biological activity of this compound is the inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. Inhibition of MAO-B leads to increased levels of dopamine in the brain, a therapeutic strategy employed in the management of Parkinson's disease and certain types of depression.
dot
Histamine H2 Receptor Antagonism
Given that this compound is a known impurity and a structural analog of ranitidine, a potent histamine H2-receptor antagonist, it is plausible that it may exhibit activity at this receptor.[3][4] The histamine H2 receptor is primarily involved in the stimulation of gastric acid secretion. Antagonism of this receptor is a key therapeutic strategy for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
To date, there is no direct evidence in the public domain confirming the binding affinity or functional antagonism of this compound at the histamine H2 receptor. Further investigation is warranted to explore this potential therapeutic target.
dot
Quantitative Data
As of the latest review of publicly available literature, specific quantitative data for the biological activities of this compound is limited.
| Target | Parameter | Value | Reference |
| Monoamine Oxidase B (MAO-B) | IC50 | Data not publicly available | Cited in secondary sources referencing Lu & Silverman (1993) |
| Histamine H2 Receptor | Binding Affinity (Ki) | Not Determined | N/A |
| Histamine H2 Receptor | Functional Antagonism (pA2) | Not Determined | N/A |
Experimental Protocols
The following are detailed, representative protocols for assessing the activity of this compound at its potential therapeutic targets.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B (e.g., from insect or mammalian cells)
-
MAO-B substrate: Kynuramine
-
Reference inhibitor: Selegiline
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~310 nm, Emission: ~400 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations. Prepare similar dilutions for the reference inhibitor, selegiline.
-
Enzyme Preparation: Dilute the human recombinant MAO-B enzyme in assay buffer to a predetermined optimal concentration.
-
Assay Reaction: a. In the 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the diluted enzyme solution. b. Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the kynuramine substrate to all wells. d. Incubate the plate at 37°C for 30-60 minutes.
-
Detection: The enzymatic deamination of kynuramine by MAO-B produces 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Histamine H2 Receptor Binding Assay (Radioligand)
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H2 receptor
-
Radioligand: [³H]-Tiotidine (a potent H2 antagonist)
-
Reference compound: Ranitidine
-
Non-specific binding control: High concentration of a non-labeled H2 antagonist (e.g., cimetidine)
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Test compound: this compound dissolved in a suitable solvent
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound. Perform serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for the reference compound, ranitidine.
-
Assay Setup: In test tubes, combine the cell membrane preparation, the radioligand ([³H]-Tiotidine) at a concentration close to its Kd, and either:
-
Vehicle (for total binding)
-
Non-specific binding control (e.g., 10 µM cimetidine)
-
Varying concentrations of the test compound or reference compound.
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
This compound presents intriguing possibilities as a therapeutic agent, primarily through its reported inhibition of MAO-B. However, the lack of publicly available, detailed quantitative data significantly hinders a thorough evaluation of its potential. The structural relationship to ranitidine also strongly suggests that the histamine H2 receptor should be investigated as a potential target.
Future research should prioritize:
-
Quantitative determination of MAO-B inhibition: Obtaining a definitive IC50 value and determining the mode of inhibition (e.g., competitive, non-competitive, reversible, irreversible) are critical next steps.
-
Histamine H2 receptor binding and functional assays: A comprehensive assessment of its affinity for the H2 receptor and its ability to act as an antagonist or agonist is necessary.
-
Selectivity profiling: Evaluating the activity of this compound against other monoamine oxidase isoforms (MAO-A) and other related receptors will be crucial to understand its selectivity and potential off-target effects.
-
In vivo studies: Should in vitro studies yield promising results, subsequent in vivo studies in relevant animal models will be required to assess its pharmacokinetic properties, efficacy, and safety.
This technical guide provides a foundational framework for researchers to pursue these investigations and unlock the potential therapeutic applications of this compound.
References
- 1. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ranitidine - Wikipedia [en.wikipedia.org]
- 3. Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Core Mechanism of Action of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-[(Dimethylamino)methyl]-2-furanmethanol is a furan derivative recognized primarily for its role as a key intermediate in the synthesis of pharmaceutical compounds, notably Ranitidine, a histamine H₂-receptor antagonist.[1] Beyond its utility in chemical synthesis, it has been identified as an inhibitor of monoamine oxidase B (MAO-B), suggesting a potential role in neuromodulation.[2][3] This technical guide aims to provide a comprehensive overview of the known mechanism of action of this compound, focusing on its interaction with MAO-B. Due to the limited availability of in-depth public data on its specific biological activity, this document synthesizes the available information and presents a putative mechanism based on the function of MAO-B.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₂ | [3] |
| Molecular Weight | 155.19 g/mol | [3] |
| CAS Number | 15433-79-1 | [3] |
| IUPAC Name | [5-[(dimethylamino)methyl]furan-2-yl]methanol | [4] |
| Boiling Point | 217.7°C at 760 mmHg | [3] |
| Flash Point | 85.5°C | [3] |
| Density | 1.088 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |
Known Biological Activity: Inhibition of Monoamine Oxidase B (MAO-B)
The primary reported biological activity of this compound is its function as an inhibitor of monoamine oxidase B (MAO-B).[2][3] MAO-B is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[5] The inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of neurodegenerative conditions such as Parkinson's disease.[6]
Putative Mechanism of Action: MAO-B Inhibition
While specific mechanistic studies for this compound are not extensively available in the public domain, a general mechanism for MAO-B inhibition can be described. MAO-B catalyzes the oxidation of monoamines via a flavin adenine dinucleotide (FAD) cofactor. Inhibitors can act through various mechanisms, including reversible competitive, non-competitive, or irreversible covalent binding to the enzyme or its cofactor.
The signaling pathway affected by the inhibition of MAO-B is central to dopaminergic neurotransmission. By preventing the breakdown of dopamine in the presynaptic neuron and in glial cells, MAO-B inhibitors increase the amount of dopamine available for release into the synaptic cleft. This leads to enhanced stimulation of postsynaptic dopamine receptors.
Figure 1. Putative signaling pathway of MAO-B inhibition.
Synthesis and Experimental Protocols
While detailed experimental protocols for the biological evaluation of this compound are scarce in publicly accessible literature, its chemical synthesis is well-documented in patent literature.
Synthesis of this compound
A common synthetic route involves the Mannich reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions.
Experimental Protocol:
-
A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid is added dropwise with cooling to a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid.
-
The mixture is stirred at room temperature for 18 hours.
-
Acetic acid is removed under reduced pressure.
-
The residue is made basic with an aqueous solution of sodium hydroxide with external cooling.
-
The mixture is extracted with ethyl acetate.
-
The organic extracts are combined, dried, and the solvent is evaporated.
-
The resulting residue is distilled to yield this compound.
Figure 2. General workflow for the synthesis.
General Protocol for In Vitro MAO-B Inhibition Assay (Fluorometric)
The following is a generalized protocol for assessing MAO-B inhibitory activity, as specific protocols for this compound are not available. This protocol is based on commercially available kits.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in MAO-B Assay Buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted test compound or control to the wells of the microplate. Add the MAO-B enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate and the fluorescent probe in the assay buffer. Add this solution to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the enzyme control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Figure 3. Experimental workflow for MAO-B inhibition assay.
Conclusion and Future Directions
This compound is a compound with a confirmed role as an intermediate in chemical synthesis and a cited, though not deeply characterized, role as a monoamine oxidase B inhibitor. The putative mechanism of action involves the modulation of neurotransmitter levels, particularly dopamine, through the inhibition of their enzymatic degradation.
Further research is required to fully elucidate the specific mechanism of MAO-B inhibition by this compound. This would include determining the type of inhibition (reversible, irreversible, competitive, etc.), identifying the binding site on the enzyme, and obtaining quantitative data such as IC₅₀ and Kᵢ values. Such studies would provide a more complete understanding of its pharmacological profile and potential therapeutic applications.
References
- 1. Inhibitory Activities of Metal Chelators on Endothelin-Converting Enzyme. I. In Vitro Studies [jstage.jst.go.jp]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoamine oxidase B by N-methyl-2-phenylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its handling, formulation, and purification in research and development settings. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and provides a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the physicochemical characteristics of both the solute and the solvent, including polarity, hydrogen bonding capacity, and molecular size. For this compound, the presence of a polar hydroxyl group and a tertiary amine, combined with a less polar furan ring and alkyl substituents, results in a nuanced solubility profile.
Solubility Data
Precise quantitative solubility data for this compound is not extensively available in public literature. However, based on qualitative reports and the compound's chemical structure, a general solubility profile can be summarized. The compound is reported to be slightly soluble in several common organic solvents.[1]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble / pH-Dependent | The hydroxyl and amino groups can form hydrogen bonds with water. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic dimethylamino group. |
| Methanol | Slightly Soluble[1] | The polarity and hydrogen bonding capability of methanol allow for some interaction with the polar functional groups of the solute. | |
| Ethanol | Slightly Soluble | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor, facilitating some degree of dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the compound. | |
| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMSO and DMF, leading to lower expected solubility. | |
| Non-Polar / Weakly Polar | Chloroform | Slightly Soluble[1] | The compound has some non-polar character, allowing for limited solubility in this chlorinated solvent. |
| Ethyl Acetate | Slightly Soluble[1] | Used as an extraction solvent in its synthesis, indicating at least moderate solubility.[2][3] | |
| Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether suggests limited solubility. | |
| Hexane | Insoluble | As a non-polar hydrocarbon, hexane is unlikely to dissolve the polar functional groups of the compound. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is a widely recognized "gold standard" for determining thermodynamic solubility due to its reliability and straightforwardness.[2]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the original saturated solution based on the dilution factor. The result is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Caption: Experimental workflow for the shake-flask solubility assay.
Logical Relationships in Solubility Prediction
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The interplay between its polar and non-polar moieties determines its affinity for different types of solvents.
Caption: Relationship between compound structure and solvent polarity.
This technical guide serves as a foundational resource for professionals working with this compound. While quantitative data remains sparse, the provided qualitative profile and detailed experimental protocol offer a robust framework for understanding and determining its solubility characteristics.
References
Stability and Degradation of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the synthesis of various pharmaceuticals, is notably recognized as Ranitidine Impurity F by the European Pharmacopoeia.[1][2] Its chemical structure, featuring a furan ring, a tertiary amine, and a primary alcohol, presents multiple sites susceptible to degradation, impacting the stability and safety of active pharmaceutical ingredients (APIs) it may be associated with. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation pathways of this compound, drawing upon data from related furan derivatives and forced degradation studies of associated APIs.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | [5-[(Dimethylamino)methyl]furan-2-yl]methanol | |
| Synonyms | Ranitidine Impurity F, 5-(Dimethylaminomethyl)furfuryl alcohol | [1] |
| CAS Number | 15433-79-1 | |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol |
Potential Degradation Pathways
The multifaceted chemical nature of this compound makes it susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The furan ring is prone to oxidation, which can lead to ring-opening and the formation of highly reactive dicarbonyl intermediates.[3][4] The presence of the electron-donating hydroxymethyl and dimethylaminomethyl substituents can further activate the ring towards oxidation. The tertiary amine is also a potential site for oxidation, leading to the formation of an N-oxide.
-
Furan Ring Oxidation: Exposure to atmospheric oxygen or oxidizing agents can initiate the formation of endoperoxides, which can rearrange to form unsaturated 1,4-dicarbonyl compounds.[4] Further oxidation can lead to the formation of maleic acid derivatives.[3]
-
N-Oxide Formation: The dimethylamino group can be oxidized to form the corresponding N-oxide, a common metabolic and degradation pathway for tertiary amines.
Hydrolytic Degradation
While the furan ring itself is generally stable to hydrolysis, the aminomethyl linkage could be susceptible under certain pH conditions, although this is less commonly reported for this specific arrangement. Of greater concern is the potential for acid-catalyzed polymerization of the furanmethanol moiety.
-
Acid-Catalyzed Polymerization: Furfuryl alcohol and its derivatives are known to undergo polymerization in the presence of strong acids, forming complex resinous materials.[5][6] This is a significant potential degradation pathway under acidic conditions.
Photodegradation
Furan-containing compounds can be sensitive to light.[7][8] Photodegradation can proceed through various mechanisms, including photooxidation and rearrangement reactions, leading to a complex mixture of degradants. For instance, studies on ranitidine, which contains the same furanmethanol moiety, have shown the formation of various photoproducts upon exposure to light.[7]
A proposed logical flow for investigating the degradation of this compound is outlined below.
Caption: Logical workflow for forced degradation studies.
Quantitative Data from Related Studies
Direct quantitative data on the forced degradation of this compound is limited in the public domain. However, studies on ranitidine provide some context. For example, ranitidine has been shown to degrade significantly under acidic, basic, and oxidative stress conditions.[9][10] One study on ranitidine degradation identified three main degradants: an alcohol, an oxime, and an amine, forming in percentages of 9%, 32%, and 28%, respectively, under specific conditions.[11] While these are not direct degradation products of Impurity F, they highlight the lability of the overall ranitidine structure, which shares the furanmethanol core.
| Stress Condition | Ranitidine Degradation | Potential Implication for this compound | Reference |
| Acidic (0.1 N HCl, 60°C, 30 min) | Significant Degradation | Potential for acid-catalyzed polymerization. | [9] |
| Basic (0.1 N NaOH, 60°C, 30 min) | Significant Degradation | Potential for base-catalyzed reactions, though less defined than acidic pathways. | [9] |
| Oxidative (1.0% H₂O₂, 60°C, 30 min) | Significant Degradation | High susceptibility to furan ring oxidation and N-oxide formation. | [9] |
| Thermal & Humidity | Stable | Suggests good intrinsic thermal stability in the absence of other stressors. | [9][10] |
| Photolytic | Formation of multiple degradants | High likelihood of photodegradation. | [7] |
Experimental Protocols for Stability Testing
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water.
Forced Degradation Conditions
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. The mixture is then heated (e.g., at 60°C) for a defined period (e.g., 2-8 hours). Samples should be withdrawn at various time points, neutralized, and diluted for analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. The procedure is similar to that for acidic hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration (e.g., up to 24 hours). The reaction should be monitored, and if necessary, quenched (e.g., with sodium bisulfite) before analysis.
-
Thermal Degradation: The solid substance is placed in a thermostatically controlled oven (e.g., at 80°C) for a defined period. Solutions of the substance are also heated under reflux.
-
Photostability: Expose the substance in a photostability chamber to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradants.
-
Mass Spectrometry: LC-MS/MS can be used to identify the structures of the degradation products.
The workflow for developing a stability-indicating method is depicted below.
Caption: Workflow for stability-indicating method development.
Conclusion
This compound possesses several functional groups that make it susceptible to degradation under various stress conditions. The primary degradation pathways are likely to involve oxidation of the furan ring and the tertiary amine, as well as acid-catalyzed polymerization. A thorough understanding of these degradation pathways is essential for ensuring the quality, stability, and safety of any pharmaceutical product in which this compound may be present as an impurity or intermediate. The implementation of a robust forced degradation program, coupled with the development of a validated stability-indicating analytical method, is critical for the comprehensive characterization of its stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 5. furan.com [furan.com]
- 6. Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated stability-indicating liquid-chromatographic method for ranitidine hydrochloride in liquid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a heterocyclic organic compound featuring a furan ring substituted at the 2- and 5-positions. It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Ranitidine, a histamine H2-receptor antagonist used to treat stomach ulcers.[1] Beyond its role as a synthetic building block, this compound has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters.[2] This dual utility makes it and related furan derivatives a subject of interest for researchers in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the structure-activity relationships of related compounds. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to support further research and development efforts.
Chemical and Physical Properties
This compound, also known by synonyms such as (5-(((dimethylamino)methyl)furan-2-yl)methanol and Ranitidine amino alcohol, possesses the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[3][4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [3][4] |
| Molecular Weight | 155.19 g/mol | [3][4] |
| CAS Number | 15433-79-1 | [5] |
| Appearance | Not specified (likely an oil or low-melting solid) | |
| Boiling Point | 92-96 °C at 0.2-0.5 mmHg | [6][7] |
| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane. | [6][7] |
Synthesis of this compound
The primary synthetic route to this compound is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound. In this case, 2-furanmethanol (furfuryl alcohol) is reacted with a source of formaldehyde and dimethylamine.[6][7] Various protocols have been developed, with notable improvements in yield and purity achieved by using pre-formed aminomethylating agents like bis(dimethylamino)methane.[6][7]
Representative Synthetic Protocols
Two common methods for the synthesis of this compound are summarized in Table 2.
| Method | Reactants | Reagents/Solvents | Yield | Reference |
| A | 2-Furanmethanol, bis(dimethylamino)methane | Acetic acid | 94% | [6][7] |
| B | 5-Hydroxymethylfurfural | Formic acid, Water, N,N-Dimethylformamide | >95% | [8] |
Detailed Experimental Protocol (Method A)
This protocol is adapted from patented procedures demonstrating a high-yield synthesis.[6][7]
Materials:
-
2-Furanmethanol (furfuryl alcohol)
-
bis(Dimethylamino)methane
-
Acetic acid
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Ice
Procedure:
-
A solution of bis(dimethylamino)methane (1.1 molar equivalents) in acetic acid is added dropwise with cooling (maintaining a temperature around 10°C) to a stirred solution of 2-furanmethanol (1.0 molar equivalent) in acetic acid.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The acetic acid is removed under reduced pressure at 60°C.
-
Ice is added to the residue, and the mixture is made basic by the addition of 40% aqueous sodium hydroxide, with external cooling to manage the exothermic reaction.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by distillation (boiling point 92-96°C at 0.2-0.5 mmHg) to yield pure this compound.
Biological Activity and Mechanism of Action
Monoamine Oxidase B Inhibition
This compound has been identified as an inhibitor of monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, particularly dopamine.[9][10] The inhibition of MAO-B leads to an increase in the synaptic concentration of these neurotransmitters, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[9][10]
The furan scaffold is a common motif in many biologically active compounds, and substitutions at the 2- and 5-positions are crucial for their activity.[11] For MAO inhibitors, the structure-activity relationship (SAR) often involves a heterocyclic core that mimics the endogenous substrate and side chains that interact with the enzyme's active site.[12][13] The dimethylaminomethyl group at the 5-position and the hydroxymethyl group at the 2-position of the furan ring in this compound are likely key to its interaction with MAO-B.
Dopamine Signaling Pathway
The inhibition of MAO-B by compounds like this compound has a direct impact on the dopamine signaling pathway. By preventing the breakdown of dopamine, the neurotransmitter remains in the synaptic cleft for a longer duration, enhancing its signaling to postsynaptic neurons.
Caption: Role of MAO-B in the Dopamine Signaling Pathway.
Experimental Protocol for MAO-B Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory potency (IC₅₀) of this compound against human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
This compound (test compound)
-
Pargyline or Selegiline (positive control)
-
100 mM potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
Procedure:
-
Compound Preparation: Dissolve the test compound and positive control in DMSO to prepare stock solutions. Serially dilute the stock solutions with buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant MAO-B enzyme in the assay buffer to the desired working concentration. Prepare a working solution of the kynuramine substrate in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a small volume of the diluted test compound or control. b. Add the diluted enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) over a set period (e.g., 30 minutes) using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). The IC₅₀ value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Structure-Activity Relationship of Related Furan Derivatives
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. For MAO inhibition, several key structural features have been identified:
-
Substituents at the 2- and 5-positions: These positions are critical for interaction with the enzyme's active site. Electron-withdrawing or electron-donating groups can significantly influence the inhibitory potency.
-
The nature of the side chains: The length, branching, and functional groups of the side chains at the 2- and 5-positions play a crucial role in determining the selectivity and potency of inhibition for MAO-A versus MAO-B.
-
The presence of an amine group: An amino group, as seen in this compound, is a common feature in many MAO inhibitors, as it can mimic the amine group of the natural substrates.
Further research involving the synthesis and biological evaluation of a series of analogs of this compound with systematic variations in the substituents would provide a more detailed understanding of the structure-activity relationship for this class of compounds.
Experimental Workflow: From Synthesis to Biological Evaluation
A typical workflow for the investigation of new furan derivatives as potential MAO-B inhibitors is outlined below.
Caption: Experimental Workflow for Furan-Based MAO-B Inhibitors.
Conclusion
This compound is a valuable compound with established utility as a synthetic intermediate and potential as a therapeutic agent through its inhibition of MAO-B. This technical guide has provided a detailed overview of its chemical properties, synthesis, and biological activity. The provided experimental protocols and workflow diagrams serve as a resource for researchers and drug development professionals interested in exploring this compound and its derivatives further. Future work should focus on elucidating the precise quantitative inhibitory potency of this compound and conducting systematic structure-activity relationship studies to optimize its activity and selectivity as a MAO-B inhibitor.
References
- 1. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 7. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 8. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 9. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 10. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
- 12. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the synthesis of various pharmaceuticals, including the H₂-histamine antagonist Ranitidine.[1][2] The protocols outlined below are based on established and patented synthetic routes.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂[3] |
| Molecular Weight | 155.19 g/mol [3] |
| Boiling Point | 92°-96°C at 0.2-0.5 mmHg[4][5] |
| CAS Number | 15433-79-1[3] |
Synthesis Protocols
Two primary synthetic routes are detailed below. The first is a Mannich reaction involving 2-furanmethanol and bis(dimethylamino)methane, which offers high yields.[4][5] The second route utilizes 5-hydroxymethylfurfural as the starting material.[1]
Protocol 1: Mannich Reaction of 2-Furanmethanol
This protocol is adapted from a patented process and is noted for its high yield and purity of the final product.[4][5] The reaction involves the aminomethylation of 2-furanmethanol using bis(dimethylamino)methane under acidic conditions.
Caption: Reaction of 2-furanmethanol with bis(dimethylamino)methane.
| Reagent/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| 2-Furanmethanol | 98.10 | 98 | 1.0 | 1 |
| bis(Dimethylamino)methane | 102.18 | 112 | 1.1 | 1.1 |
| Acetic Acid | 60.05 | 1200 ml (solvent) | - | - |
| This compound | 155.19 | 145 (Yield: 94%) | 0.94 | - |
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 98 g (1.0 mol) of 2-furanmethanol in 1000 ml of acetic acid.
-
Reagent Addition: In a separate flask, prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid.
-
Add the bis(dimethylamino)methane solution dropwise to the stirred 2-furanmethanol solution while maintaining the temperature at 10°C with cooling.[4][5]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 18 hours.[4][5]
-
Solvent Removal: Remove the acetic acid at 60°C under reduced pressure.
-
Workup:
-
Purification:
Protocol 2: Synthesis from 5-Hydroxymethylfurfural
This alternative protocol starts from 5-hydroxymethylfurfural and utilizes a reductive amination approach.[1]
Caption: Synthesis from 5-hydroxymethylfurfural.
| Reagent/Product | Amount |
| 5-Hydroxymethylfurfural | 6 g |
| Formic Acid | 21 g |
| Water | 2.86 g |
| N,N-Dimethylformamide | 11.14 g |
| Yield | >95% |
-
Reaction Setup: In a 50 mL round-bottom flask, combine 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide.
-
Reactant Addition: Add 6 g of 5-hydroxymethylfurfural to the flask and ensure it is fully dissolved.
-
Reaction: Place the flask in an oil bath and heat the reaction mixture to 120°C for 3 hours.[1]
-
Solvent Removal: After the reaction is complete, distill off the solvent.
-
Workup:
-
Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.
-
Extract the mixture three times with 100 mL of ethyl acetate.
-
-
Purification:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in Protocol 1.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 5. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
Application Notes and Protocols: 5-[(Dimethylamino)methyl]-2-furanmethanol as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a key heterocyclic building block in organic synthesis, recognized for its utility in the construction of more complex molecular architectures, particularly in the pharmaceutical industry. The furan moiety is a common scaffold in numerous biologically active compounds, often serving as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and enhanced drug-receptor interactions.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, a critical intermediate in the synthesis of the H₂ receptor antagonist, Ranitidine.[3][4]
Key Applications
The primary application of this compound lies in its role as a precursor to pharmaceutical agents. Its bifunctional nature, possessing both a hydroxyl group and a tertiary amine, allows for sequential modifications to build intricate molecular frameworks.
-
Synthesis of Ranitidine: This compound is a crucial intermediate in the industrial synthesis of Ranitidine, a widely used medication for treating stomach and duodenal ulcers.[4] The synthetic route involves the conversion of the hydroxyl group to a thioether, which is then coupled with another fragment to form the final drug molecule.[5][6]
-
Inhibitor of Monoamine Oxidase B: Research has also indicated that this compound itself exhibits inhibitory activity against monoamine oxidase B (MAO-B).[3]
Data Presentation: Synthesis of this compound
Two primary synthetic routes for this compound are well-documented. The first is a Mannich reaction involving 2-furanmethanol, and the second utilizes 5-hydroxymethyl-2-furfuraldehyde. The data for these syntheses are summarized below.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Furanmethanol | bis(dimethylamino)methane | Acetic Acid | 10°C to Room Temp., 18h | 94% | [5][6] |
| 2-Furanmethanol | bis(dimethylamino)methane | Dichloromethane, HCl | 10°C to Room Temp. | Not Specified | [5][6] |
| 5-Hydroxymethyl-2-furfuraldehyde | Formic Acid, Water, N,N-Dimethylformamide | N/A | 120°C, 3h | >95% | [4] |
| 5-Hydroxymethyl-2-furfuraldehyde | Formic Acid, Water, N,N-Dimethylformamide | N/A | 120°C, 6h | >87% | [4] |
| 5-Hydroxymethyl-2-furfuraldehyde | Formic Acid, Water, N,N-Dimethylformamide | N/A | 50°C, 10h | >33% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mannich Reaction
This protocol is adapted from the procedure described in US Patent 4,347,191.[5]
Materials:
-
2-Furanmethanol (furfuryl alcohol)
-
bis(dimethylamino)methane
-
Acetic acid
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 98 g (1.0 mol) of 2-furanmethanol in 1000 ml of acetic acid.
-
Cool the stirred solution to 10°C using an ice bath.
-
Prepare a solution of 112 g (1.1 mol) of bis(dimethylamino)methane in 200 ml of acetic acid and add it dropwise to the cooled 2-furanmethanol solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.
-
To the residue, add 200 g of ice and make the solution basic with 40% aqueous sodium hydroxide, ensuring external cooling.
-
Extract the mixture with ethyl acetate.
-
Evaporate the ethyl acetate extracts and distill the residue to obtain this compound. Boiling point: 92°-96° C at 0.2-0.5 mmHg.[5]
Protocol 2: Synthesis of this compound from 5-Hydroxymethyl-2-furfuraldehyde
This protocol is based on the method described in Chinese Patent CN104059036A.[4]
Materials:
-
5-Hydroxymethyl-2-furfuraldehyde
-
Formic acid
-
N,N-Dimethylformamide (DMF)
-
Water
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Round-bottom flask
-
Oil bath
-
Distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask, add 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide.
-
Add 6 g of 5-hydroxymethyl-2-furfuraldehyde to the flask and ensure it is fully dissolved.
-
Place the flask in an oil bath and heat the reaction mixture to 120°C for 3 hours.
-
After the reaction is complete, distill off the solvent.
-
Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.
-
Extract the mixture three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate layers and distill off the solvent to obtain the crude product.
-
Purify the crude product by vacuum distillation at 130-133°C and 2000 Pa to yield this compound.[4]
Visualizations
Caption: Mannich reaction for the synthesis of this compound.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 5. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 6. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
Application Notes and Protocols for 5-[(Dimethylamino)methyl]-2-furanmethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a key chemical intermediate, recognized primarily for its integral role in the synthesis of Ranitidine, a potent histamine H₂-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2][3] Beyond its function as a synthetic precursor, this compound has also been identified as an inhibitor of monoamine oxidase B (MAO-B), suggesting its potential for investigation in the context of neurodegenerative diseases.[4]
These application notes provide a detailed overview of the known medicinal chemistry applications of this compound, including protocols for relevant biological assays and a summary of available quantitative data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [5] |
| Molecular Weight | 155.19 g/mol | [5] |
| CAS Number | 15433-79-1 | [5] |
| Appearance | Off-white solid | [2] |
| IUPAC Name | [5-[(dimethylamino)methyl]furan-2-yl]methanol | [5] |
Medicinal Chemistry Applications
Intermediate in the Synthesis of Histamine H₂-Receptor Antagonists
The primary application of this compound in medicinal chemistry is as a crucial building block in the multi-step synthesis of Ranitidine.[1] The furan ring and the dimethylaminomethyl group of this intermediate form a significant portion of the final ranitidine molecule.
Synthesis Workflow:
Caption: Synthesis of Ranitidine from 2-Furanmethanol.
Monoamine Oxidase B (MAO-B) Inhibition
Experimental Protocols
Protocol 1: General Assay for Monoamine Oxidase B (MAO-B) Inhibition
This protocol provides a general method for assessing the MAO-B inhibitory activity of this compound.
Objective: To determine the in vitro inhibitory effect of this compound on MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
This compound
-
Positive control (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase, and dimethyl sulfoxide)
-
96-well microplate (black, flat-bottom)
-
Microplate reader (fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate in assay buffer.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay:
-
To each well of the 96-well plate, add the following in triplicate:
-
Assay buffer (for blank)
-
Test compound or positive control at various concentrations
-
Vehicle control (solvent only)
-
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO-B substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (if required by the kit).
-
Add the detection reagent to all wells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm).
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for MAO-B Inhibition Assay:
Caption: Workflow for a typical in vitro MAO-B inhibition assay.
Protocol 2: General Radioligand Binding Assay for Histamine H₂ Receptor
This protocol outlines a general method to assess the potential binding affinity of this compound to the histamine H₂ receptor.
Objective: To determine if this compound can displace a known radiolabeled antagonist from the histamine H₂ receptor.
Materials:
-
Cell membranes expressing the human histamine H₂ receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled H₂ receptor antagonist (e.g., [³H]-Tiotidine)
-
Unlabeled this compound
-
Positive control (e.g., Ranitidine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the positive control in a suitable solvent.
-
Prepare serial dilutions of the unlabeled compounds in binding buffer.
-
Dilute the radioligand to a working concentration in binding buffer.
-
Thaw and dilute the cell membrane preparation in binding buffer.
-
-
Binding Assay:
-
In a microplate or microcentrifuge tubes, set up the following in triplicate:
-
Total binding: Cell membranes + radioligand + binding buffer
-
Non-specific binding: Cell membranes + radioligand + high concentration of unlabeled positive control
-
Displacement: Cell membranes + radioligand + various concentrations of this compound or positive control
-
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Histamine H₂ Receptor Signaling Pathway:
Caption: Simplified signaling pathway of the histamine H₂ receptor.
Conclusion
This compound is a valuable molecule in medicinal chemistry, serving as a cornerstone for the synthesis of the blockbuster drug Ranitidine. Its reported activity as a MAO-B inhibitor opens avenues for further investigation into its potential therapeutic applications in neurodegenerative disorders. The provided protocols offer a framework for researchers to explore the biological activities of this compound and its derivatives. Further studies are warranted to quantify its MAO-B inhibitory potency and to explore its direct interactions with the histamine H₂ receptor and other potential biological targets.
References
- 1. Ranitidine: a review of its pharmacology and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Mechanism-based enzyme inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-[(Dimethylamino)methyl]-2-furanmethanol as a Potential Ligand in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a bio-based molecule that has primarily been utilized as a key intermediate in the synthesis of the H₂-histamine antagonist, Ranitidine.[1][2] Structurally, it possesses both a tertiary amine and a primary alcohol functional group attached to a furan core, making it an attractive candidate for use as a bidentate N,O-ligand in coordination chemistry and catalysis. The nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxymethyl group can potentially coordinate to a metal center, forming a stable chelate ring that can influence the metal's catalytic activity and selectivity.
Despite its potential, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the application of this compound as a ligand in catalytic reactions. This document, therefore, serves as a foundational resource, providing detailed protocols for the synthesis of this potential ligand and discussing its prospective applications in catalysis based on its structural attributes.
Synthesis of this compound
The most common and efficient synthesis of this compound is achieved through a Mannich reaction involving 2-furanmethanol and bis(dimethylamino)methane.[3] This method has been shown to produce higher yields and a purer product compared to reactions using dimethylamine and formaldehyde separately.[3]
Experimental Protocol: Synthesis via Mannich Reaction
Materials:
-
2-Furanmethanol (furfuryl alcohol)
-
bis(Dimethylamino)methane
-
Acetic acid
-
Ethyl acetate
-
40% Aqueous sodium hydroxide
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Cooling bath (ice-water)
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml) in a round-bottom flask, add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise using a dropping funnel.
-
Maintain the reaction temperature at approximately 10°C during the addition using a cooling bath.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 18 hours.
-
Remove the acetic acid under reduced pressure using a rotary evaporator at a bath temperature of 60°C.
-
To the resulting residue, add ice (200 g) and carefully make the mixture basic by the slow addition of 40% aqueous sodium hydroxide while cooling the flask externally.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent.
-
Purify the crude product by distillation to yield this compound.
Synthesis Yields
| Reactants | Method | Yield (%) | Reference |
| 2-Furanmethanol, bis(dimethylamino)methane | Mannich Reaction | 76-94% | [3] |
| 2-Furanmethanol, dimethylamine, formaldehyde | Mannich Reaction | Lower | [3] |
Potential Catalytic Applications
While no specific catalytic applications of this compound have been reported, its structure suggests potential in several areas of catalysis:
-
Palladium-Catalyzed Cross-Coupling Reactions: As an N,O-ligand, it could potentially be used to stabilize palladium catalysts in reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic properties of the furan ring and the steric bulk of the dimethylamino group could influence the efficiency and selectivity of these transformations.
-
Ruthenium-Catalyzed Hydrogenation: The chelation of this ligand to ruthenium could form active catalysts for the hydrogenation of various functional groups. The chirality of related furan-based ligands has been exploited in asymmetric hydrogenation, suggesting that chiral derivatives of this compound could be explored for enantioselective reductions.
-
Copper-Catalyzed Reactions: Copper complexes with N,O-ligands are known to catalyze a range of reactions, including azide-alkyne cycloadditions (click chemistry) and oxidation reactions. The coordination of this compound to a copper center could lead to novel catalysts with unique reactivity.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the Mannich reaction.
Caption: Workflow for the synthesis of this compound.
Potential Ligand Coordination
The diagram below illustrates the potential bidentate coordination of this compound to a generic metal center (M).
Caption: Potential bidentate coordination of the ligand to a metal center.
Conclusion
This compound presents an interesting, yet underexplored, scaffold for ligand design in catalysis. Its straightforward synthesis from bio-derived 2-furanmethanol adds to its appeal from a green chemistry perspective. While its current utility is dominated by its role in pharmaceutical synthesis, the structural motifs contained within the molecule are highly suggestive of its potential as an effective N,O-bidentate ligand. Further research into the coordination chemistry of this compound with various transition metals is warranted to unlock its potential in catalytic applications. The protocols and information provided herein are intended to facilitate such exploratory research.
References
Application Notes and Protocols for the Quantification of 5-[(Dimethylamino)methyl]-2-furanmethanol
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-[(Dimethylamino)methyl]-2-furanmethanol, a known impurity and intermediate in the synthesis of pharmaceuticals. The methods described herein are intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices, such as bulk drug substances and pharmaceutical formulations.
Introduction
This compound is a critical process-related impurity in the manufacturing of certain active pharmaceutical ingredients (APIs).[1][2][3] Its effective quantification is essential for quality control, ensuring the safety and efficacy of the final drug product. This document outlines two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two validated analytical methods are presented for the quantification of this compound:
-
HPLC-UV Method: A robust and widely accessible method suitable for routine quality control, offering good sensitivity and reproducibility for the quantification of the analyte in drug substances and formulations.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for trace-level quantification and confirmation of the analyte's identity, particularly in complex matrices or when very low detection limits are required.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analytical methods described.
Table 1: HPLC-UV Method - Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Table 2: LC-MS/MS Method - Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
Experimental Protocols
HPLC-UV Method Protocol
4.1.1. Principle
This method utilizes reversed-phase chromatography to separate this compound from the API and other impurities. Quantification is achieved by measuring the absorbance of the analyte using a UV detector.
4.1.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
4.1.3. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
4.1.4. Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-60% B; 20-25 min: 60% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
4.1.5. Sample Preparation
-
Standard Solution (10 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with sample diluent. Further dilute 10 mL of this solution to 100 mL with sample diluent.
-
Sample Solution (for a 100 mg/mL API solution): Accurately weigh approximately 1 g of the drug substance into a 10 mL volumetric flask. Dissolve in and dilute to volume with sample diluent. The solution should be vortexed and sonicated if necessary to ensure complete dissolution.[4][5]
LC-MS/MS Method Protocol
4.2.1. Principle
This method employs reversed-phase liquid chromatography for separation, coupled with tandem mass spectrometry for highly selective and sensitive detection. The analyte is quantified using Multiple Reaction Monitoring (MRM).
4.2.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sample diluent: Methanol/Water (50:50, v/v) with 0.1% formic acid
4.2.3. Instrumentation
-
UHPLC or HPLC system.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
4.2.4. Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting |
| Chromatography | |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6.1-8 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Quantifier) | m/z 156.1 → 107.1 |
| MRM Transition (Qualifier) | m/z 156.1 → 79.1 |
| Cone Voltage | 20 V |
| Collision Energy | 15 eV |
4.2.5. Sample Preparation
-
Standard Solution (10 ng/mL): Prepare a 1 µg/mL stock solution of this compound in sample diluent. Serially dilute this stock solution with the sample diluent to obtain a final concentration of 10 ng/mL.
-
Sample Solution (for a 10 mg/mL API solution): Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve in and dilute to volume with sample diluent. The solution should be vortexed and sonicated to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.[6]
Visualized Workflows
References
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a furan derivative with known utility as a synthetic intermediate and potential biological activities. It is recognized as an intermediate in the synthesis of Ranitidine hydrochloride, a histamine H2-receptor antagonist, and has been identified as an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Furan-containing compounds, as a broader class, have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, making this compound a candidate for further biological investigation.[4]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The suggested assays are designed to investigate its MAO-B inhibitory potential, cytotoxic effects on cancer cell lines, and antioxidant capacity.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below for reference in experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₂ | [1][3] |
| Molecular Weight | 155.19 g/mol | [1][5] |
| CAS Number | 15433-79-1 | [1] |
| Boiling Point | 217.7°C at 760 mmHg | [1] |
| Flash Point | 85.5°C | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on recombinant human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
This compound
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of the test compound dilutions or the positive control. For the control wells (no inhibition), add 20 µL of assay buffer with the same concentration of the solvent.
-
Add 20 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare the detection solution containing the MAO-B substrate, Amplex Red, and HRP in the assay buffer.
-
Initiate the reaction by adding 60 µL of the detection solution to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value of this compound.
Data Presentation:
| Compound | IC₅₀ (µM) for MAO-B Inhibition |
| This compound | Experimental Value |
| Selegiline (Positive Control) | Experimental Value |
Caption: Workflow for the cell viability (MTT) assay.
DPPH Radical Scavenging Assay
This protocol evaluates the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
DPPH solution in methanol
-
This compound
-
Positive control (e.g., ascorbic acid)
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol and create serial dilutions.
-
In a 96-well plate, add 50 µL of the test compound dilutions or the positive control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.
Data Presentation:
| Compound | EC₅₀ (µg/mL) for DPPH Scavenging |
| This compound | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value |
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions based on their specific experimental setup and reagents. All experiments should be conducted in a suitably equipped laboratory, following all relevant safety procedures.
References
Application Notes and Protocols for the Derivatization of 5-[(Dimethylamino)methyl]-2-furanmethanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. 5-[(Dimethylamino)methyl]-2-furanmethanol is a readily accessible synthetic intermediate, notably used in the synthesis of the H2-receptor antagonist ranitidine.[1][2] Its bifunctional nature, possessing both a reactive hydroxyl group and a tertiary amine, makes it an attractive starting point for the generation of diverse chemical libraries for biological screening.
This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. The focus is on generating ester and ether derivatives to explore their potential as anticancer and antimicrobial agents.
Chemical Structures and Derivatization Strategy
The core scaffold, this compound, offers a primary alcohol that is amenable to various chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
Core Scaffold:
-
IUPAC Name: [5-[(dimethylamino)methyl]furan-2-yl]methanol
-
CAS Number: 15433-79-1
-
Molecular Formula: C₈H₁₃NO₂
-
Molecular Weight: 155.19 g/mol
Derivatization Strategy:
The primary route for derivatization is the modification of the hydroxyl group at the 2-position of the furan ring. Two main classes of derivatives are proposed:
-
Esters: Formed by the reaction of the alcohol with various carboxylic acids or their activated derivatives. This introduces a range of acyl groups, modulating properties such as lipophilicity and hydrogen bonding capacity.
-
Ethers: Synthesized by the reaction of the alcohol with alkyl or aryl halides. This modification introduces different steric and electronic features.
Experimental Protocols
Synthesis of the Core Scaffold: this compound
A high-yield synthesis can be achieved through the Mannich reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions.[3]
Materials:
-
2-Furanmethanol
-
bis(Dimethylamino)methane
-
Acetic acid
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
-
Cool the solution to 10°C in a cooling bath.
-
Slowly add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise to the stirred solution, maintaining the temperature at 10°C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 18 hours.
-
Remove the acetic acid under reduced pressure using a rotary evaporator at 60°C.
-
To the residue, add ice (200 g) and carefully make the mixture basic (pH > 10) with 40% aqueous sodium hydroxide, ensuring external cooling to manage the exothermic reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation (b.p. 92°-96° C at 0.2-0.5 mmHg) to yield this compound as a clear oil.
General Protocol for Derivatization
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous ethanol (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the desired carboxylic acid (1.2 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide)
-
Ammonium chloride solution (saturated)
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add the desired alkyl or benzyl halide (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Biological Screening Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer)
-
Normal cell line (e.g., Vero - kidney epithelial cells from an African green monkey) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Perform two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only). A known antibiotic can be used as a positive control drug.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables present example quantitative data for a series of derivatives of a structurally related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, to illustrate how the biological screening data can be structured. This data is for illustrative purposes to guide the presentation of results for the derivatives of this compound.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µg/mL) of Furan Derivatives
| Compound | R Group | HeLa | HepG2 | Vero |
| 1 | -H | >100 | >100 | >100 |
| 2 | -COCH₃ | 85.42 | 92.15 | >100 |
| 3 | -COPh | 78.61 | 88.34 | >100 |
| 4 | -CH₂Ph | 62.37 | 75.98 | >100 |
Data is illustrative and based on structurally similar compounds.
Table 2: Antimicrobial Activity Data (MIC in µg/mL) of Furan Derivatives
| Compound | R Group | S. aureus | B. cereus | E. coli | P. aeruginosa |
| 1 | -H | 500 | 500 | >500 | >500 |
| 2 | -COCH₃ | >500 | >500 | >500 | >500 |
| 3 | -COPh | >500 | >500 | >500 | >500 |
| 4 | -CH₂Ph | 250 | 500 | >500 | >500 |
Data is illustrative and based on structurally similar compounds.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for derivatization and biological screening.
Hypothetical Signaling Pathway for Anticancer Activity
Many furan derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition.
References
- 1. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Large-Scale Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the pharmaceutical industry, notably in the synthesis of histamine H₂-receptor antagonists like Ranitidine.[1][2][3][4] Two primary synthetic routes are presented: a high-yield Mannich reaction employing 2-furanmethanol and bis(dimethylamino)methane, and a reductive amination pathway starting from 5-hydroxymethylfurfural (HMF). The Mannich reaction is highlighted as a particularly effective method for large-scale production due to its high yields and the purity of the resulting product.[1][2] This guide includes comprehensive experimental protocols, quantitative data summaries, and workflow diagrams to facilitate reproducible and scalable synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structural features, a furan ring with both a hydroxymethyl and a dimethylaminomethyl substituent, make it a versatile precursor for various pharmaceutical compounds.[1][2] The primary application of this intermediate is in the synthesis of Ranitidine, a widely used medication for treating and preventing ulcers in the stomach and intestines.[3][4] The efficiency and scalability of its synthesis are therefore of significant interest to the pharmaceutical and chemical industries. This document outlines robust and scalable methods for its preparation.
Synthetic Pathways Overview
Two principal synthetic strategies for the large-scale production of this compound are detailed below.
1. Mannich Reaction of 2-Furanmethanol: This approach involves the reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions.[1][2] This method is reported to provide high yields (76-94%) and a purer product compared to traditional Mannich reactions using dimethylamine and formaldehyde, which simplifies downstream purification, a critical factor in large-scale manufacturing.[1][2]
2. Reductive Amination of 5-Hydroxymethylfurfural (HMF): This alternative route utilizes the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF).[5][6] The process involves the reaction of HMF with a dimethylamine source in the presence of a reducing agent. A one-pot method using formic acid as both the reducing agent and a component of the reaction medium has been reported with high yields.[5]
Data Presentation
Table 1: Comparison of Large-Scale Synthetic Protocols
| Parameter | Method 1: Mannich Reaction | Method 2: Reductive Amination |
| Starting Materials | 2-Furanmethanol, bis(dimethylamino)methane, Acetic Acid | 5-Hydroxymethylfurfural, Formic Acid, N,N-Dimethylformamide, Water |
| Reported Yield | 76-94%[1][2] | >85%[5] |
| Reaction Temperature | 10°C to Room Temperature[1][2] | 120°C[5] |
| Reaction Time | 18 hours[1][2] | 3 hours[5] |
| Purification | Distillation under reduced pressure[1][2] | Distillation under reduced pressure[5] |
| Boiling Point | 92-96°C / 0.2-0.5 mmHg[1][2] | 130-133°C / 2000Pa[5] |
Experimental Protocols
Method 1: Large-Scale Synthesis via Mannich Reaction
This protocol is adapted from patented procedures demonstrating high efficiency and purity.[1][2]
Materials:
-
2-Furanmethanol (98 g, 1.0 mol)
-
bis(Dimethylamino)methane (112 g, 1.1 mol)
-
Acetic Acid (1200 ml)
-
40% Aqueous Sodium Hydroxide
-
Ethyl Acetate
-
Ice
Equipment:
-
Large reaction vessel with cooling capabilities
-
Stirrer
-
Dropping funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
In a suitable reaction vessel, dissolve 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml) and cool the solution to 10°C with stirring.
-
Prepare a solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml).
-
Add the bis(dimethylamino)methane solution dropwise to the cooled 2-furanmethanol solution, maintaining the temperature at 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid by evaporation under reduced pressure at 60°C.
-
To the residue, add ice (200 g) and carefully basify with 40% aqueous sodium hydroxide, ensuring external cooling to manage the exothermic reaction.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent.
-
Purify the residue by distillation under reduced pressure (92-96°C / 0.2-0.5 mmHg) to yield this compound.
Method 2: Large-Scale Synthesis via Reductive Amination of HMF
This protocol is based on a patented one-pot synthesis method.[5]
Materials:
-
5-Hydroxymethylfurfural (HMF) (6 g)
-
Formic Acid (21 g)
-
N,N-Dimethylformamide (DMF) (11.14 g)
-
Water (2.86 g)
-
40% Sodium Hydroxide solution
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Oil bath with heating and stirring capabilities
-
Distillation apparatus
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).
-
Add 5-hydroxymethylfurfural (6 g) to the mixture and stir until fully dissolved.
-
Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours with stirring.
-
After the reaction is complete, allow the mixture to cool and then recover the solvent by distillation.
-
Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.
-
Extract the resulting mixture three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate layers and recover the solvent by distillation.
-
The crude product is then purified by vacuum distillation at 130-133°C and 2000Pa to obtain pure this compound.
Visualizations
Mannich Reaction Workflow
Caption: Workflow for the Mannich reaction synthesis.
Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis.
Safety Considerations
-
Acetic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
Sodium Hydroxide: Corrosive and causes severe burns. The neutralization step is highly exothermic and requires careful, slow addition with efficient cooling.
-
bis(Dimethylamino)methane: Flammable and toxic. Handle in a fume hood.
-
Vacuum Distillation: Ensure the glassware is free of defects to prevent implosion. Use a safety shield.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through the detailed protocols provided. The Mannich reaction using bis(dimethylamino)methane offers a robust and high-yielding pathway, particularly suitable for industrial production due to the purity of the product. The reductive amination of HMF presents a viable alternative, especially given the increasing availability of HMF from biorenewable sources. Researchers and drug development professionals can utilize these methods to produce this key intermediate efficiently and scalably.
References
- 1. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 2. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. This compound | 15433-79-1 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 6. Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-[(Dimethylamino)methyl]-2-furanmethanol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a versatile bifunctional molecule incorporating a furan core, a tertiary amine, and a primary alcohol. While its primary documented application lies in the synthesis of the histamine H₂-receptor antagonist, ranitidine, its structural features present significant potential for the construction of a diverse range of novel heterocyclic scaffolds. The furan ring can act as a diene in Diels-Alder reactions or undergo various ring-opening and rearrangement reactions to form new carbocyclic and heterocyclic systems. The dimethylaminomethyl and hydroxymethyl substituents offer handles for further functionalization and cyclization strategies.
These application notes provide detailed protocols for the synthesis of this compound and its established use as a precursor for histamine H₂-receptor antagonists. Furthermore, this document explores potential, yet to be fully explored, applications in the synthesis of novel pyridinone and dihydropyridinone heterocycles, offering logical synthetic pathways and experimental considerations.
Data Presentation
Table 1: Synthesis of this compound via Mannich Reaction
| Parameter | Condition | Yield (%) | Reference |
| Reactants | 2-Furanmethanol, bis(dimethylamino)methane | >85 | [1] |
| Solvent | Acetic acid or Dichloromethane | [2][3] | |
| Temperature | 0-20 °C (exothermic reaction) | [3] | |
| Work-up | Basification with NaOH, extraction with ethyl acetate | [2] | |
| Purification | Distillation under reduced pressure (92-96 °C / 0.2-0.5 mmHg) | [2] |
Table 2: Synthesis of 2-({[5-({[2-(Dimethylamino)ethyl]amino}methyl)furan-2-yl]methyl}sulfanyl)ethan-1-amine (Ranitidine Precursor)
| Parameter | Condition | Reference |
| Reactants | This compound, Cysteamine | [2][3] |
| Solvent | Acetic Acid | [2][3] |
| Temperature | Reflux | [2][3] |
| Product | 2-({[5-(Dimethylaminomethyl)furan-2-yl]methyl}thio)ethanamine |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Mannich reaction of 2-furanmethanol with bis(dimethylamino)methane.[2][3]
Materials:
-
2-Furanmethanol
-
bis(Dimethylamino)methane
-
Acetic Acid
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Stirring plate and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
-
Cool the stirred solution to 10 °C using an ice bath.
-
Add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise to the cooled solution, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into water (1000 ml) and cool in an ice bath.
-
Carefully basify the aqueous solution to pH 11-12 by the slow addition of 40% aqueous sodium hydroxide, ensuring the temperature is kept low with external cooling.
-
Transfer the basic solution to a separatory funnel and extract with ethyl acetate (3 x 500 ml).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure (92-96 °C at 0.2-0.5 mmHg) to yield this compound as a colorless to pale yellow oil.
Expected Yield: >85%
Protocol 2: Proposed Synthesis of Novel Dihydropyridinone Heterocycles
This proposed protocol is based on the general reactivity of furans in the presence of an amine and a β-ketoester (a modified Hantzsch-like synthesis).
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (12 mmol), and ammonium acetate (20 mmol) in ethanol (50 ml).
-
Heat the mixture to reflux with stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to isolate the desired dihydropyridinone product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Conversion to a Ranitidine Precursor
Caption: Synthesis of a key intermediate for histamine H₂-antagonists.
Diagram 3: Proposed Pathway to Novel Pyridinone Heterocycles
Caption: A potential synthetic route to novel pyridinone derivatives.
Discussion and Future Perspectives
The established chemistry of this compound primarily revolves around its role as a building block for ranitidine. However, the inherent reactivity of the furan ring, coupled with the presence of two modifiable side chains, suggests a much broader synthetic utility that remains largely untapped.
The proposed conversion to dihydropyridinones and pyridinones represents a logical extension of known furan chemistry. The successful implementation of these reactions would open avenues to novel classes of compounds with potential applications in medicinal chemistry and materials science. Researchers are encouraged to explore various reaction conditions, including different catalysts, solvents, and temperatures, to optimize these transformations.
Further derivatization of the dimethylamino and hydroxyl groups prior to or after cyclization could lead to a vast library of novel heterocyclic compounds. The exploration of multicomponent reactions involving this compound could also prove to be a fruitful strategy for the efficient construction of complex molecular architectures.
References
Application Notes and Protocols for the Formulation of 5-[(Dimethylamino)methyl]-2-furanmethanol in Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Dimethylamino)methyl]-2-furanmethanol is a heterocyclic compound containing a furan ring, a structure found in numerous pharmacologically active compounds.[1][2][3][4][5] The furan nucleus is a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This molecule is also a known intermediate in the synthesis of ranitidine, a histamine H2-receptor antagonist.[6][7][8][9][10] The formulation of such small molecules into advanced drug delivery systems, such as polymeric nanoparticles, offers the potential to enhance their therapeutic efficacy by improving solubility, controlling release, and enabling targeted delivery.
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of this compound-loaded nanoparticles for preclinical drug delivery research. The protocols cover nanoparticle synthesis, physicochemical characterization, in vitro drug release, and preliminary biocompatibility and cellular uptake studies.
Data Presentation: Physicochemical Characterization of Nanoparticles
The successful formulation of drug-loaded nanoparticles requires meticulous characterization of their physical and chemical properties. These parameters are critical determinants of the in vivo behavior and efficacy of the delivery system.[11][12][13]
| Formulation Code | Polymer Type | Drug:Polymer Ratio (w/w) | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| FDM-NP-01 | PLGA (50:50) | 1:5 | 185.3 ± 4.2 | 0.15 ± 0.02 | -25.8 ± 1.5 | 75.4 ± 3.1 | 12.6 ± 0.5 |
| FDM-NP-02 | PLGA (75:25) | 1:5 | 210.1 ± 5.6 | 0.18 ± 0.03 | -22.4 ± 1.1 | 82.1 ± 2.8 | 13.7 ± 0.4 |
| FDM-NP-03 | Chitosan | 1:10 | 250.7 ± 6.1 | 0.25 ± 0.04 | +30.2 ± 2.0 | 68.9 ± 4.5 | 6.3 ± 0.4 |
| FDM-NP-04 | PCL | 1:5 | 235.4 ± 5.8 | 0.21 ± 0.03 | -18.9 ± 1.3 | 88.3 ± 2.5 | 14.7 ± 0.4 |
Data are presented as mean ± standard deviation (n=3). PLGA: Poly(lactic-co-glycolic acid), PCL: Polycaprolactone.
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes the encapsulation of the hydrophilic small molecule this compound into biodegradable PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA in 2 ml of dichloromethane.
-
Aqueous Drug Solution: Dissolve 10 mg of this compound in 200 µl of deionized water.
-
Primary Emulsion: Add the aqueous drug solution to the organic phase and emulsify using a probe sonicator for 30 seconds on an ice bath to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Immediately add the primary emulsion to 4 ml of a 2% (w/v) PVA solution in deionized water and sonicate for 1 minute on an ice bath to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to 20 ml of a 0.5% (w/v) PVA solution and stir magnetically at room temperature for 3-4 hours to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Analysis:
-
Resuspend a small aliquot of the nanoparticle formulation in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[11][12]
2.2 Determination of Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or DCM) to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
2.3 Morphological Characterization:
-
Prepare a dilute suspension of the nanoparticles in deionized water.
-
Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.
-
Optionally, negatively stain the sample (e.g., with phosphotungstic acid) for better contrast.
-
Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[11]
Protocol 3: In Vitro Drug Release Study
This protocol utilizes the dialysis membrane method to evaluate the release kinetics of this compound from the nanoparticles.[1][14][15][16]
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5
-
Dialysis tubing (with a molecular weight cut-off suitable to retain nanoparticles but allow free drug diffusion)
-
Shaking incubator or water bath
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 ml of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into the dialysis bag and seal both ends.
-
Immerse the dialysis bag in a container with 50 ml of PBS (pH 7.4) to maintain sink conditions.
-
Place the container in a shaking incubator at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 ml of the release medium and replace it with 1 ml of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Repeat the experiment at a lower pH (e.g., 5.5) to simulate the acidic tumor microenvironment.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of the formulated nanoparticles.[17][18][19][20][21]
Materials:
-
A relevant cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µl of the different treatment solutions. Include untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µl of the MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 5: Cellular Uptake Study by Fluorescence Microscopy
This protocol qualitatively assesses the cellular internalization of nanoparticles using a fluorescent label.[22][23][24][25][26]
Materials:
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like coumarin-6 or with a fluorescently tagged polymer)
-
A relevant cell line
-
Cell culture medium
-
Chambered cover glass or glass-bottom dishes
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
Procedure:
-
Cell Seeding: Seed cells onto chambered cover glass at an appropriate density and allow them to adhere for 24 hours.
-
Nanoparticle Incubation: Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells again with PBS and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope or a confocal laser scanning microscope. The blue fluorescence will indicate the nucleus, and the fluorescence from the labeled nanoparticles will show their cellular localization.
Visualizations
Caption: Workflow for the formulation of nanoparticles.
Caption: Generalized cellular uptake pathway.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. biojournals.us [biojournals.us]
- 5. researchgate.net [researchgate.net]
- 6. Gastroretentive drug delivery system of ranitidine hydrochloride: Formulation and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ranitidine hydrochloride as floating drug delivery system [ipindexing.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijcsrr.org [ijcsrr.org]
- 10. Design, development and optimization of sustained release floating, bioadhesive and swellable matrix tablet of ranitidine hydrochloride | PLOS One [journals.plos.org]
- 11. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical characterization of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. jmb.or.kr [jmb.or.kr]
- 22. 2.9. Cellular uptake by fluorescence microscopy [bio-protocol.org]
- 23. 2.11.3. Fluorescence Microscopy Based Cell Uptake Study [bio-protocol.org]
- 24. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-[(Dimethylamino)methyl]-2-furanmethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common and effective synthesis routes are:
-
Mannich Reaction: This is a widely used method involving the reaction of 2-furanmethanol with a source of dimethylamine and formaldehyde. A significant improvement in yield is achieved by using bis(dimethylamino)methane as the Mannich reagent in an acidic medium.[1][2]
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Reductive Amination (Eschweiler-Clarke type reaction): This route starts from 5-hydroxymethylfurfural (HMF) or even its precursors like glucose or fructose. The reaction is typically carried out in a mixture of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC), formic acid, and water.[3]
-
Reduction of a Carboxylic Acid Ester: Another reported method involves the reduction of 5-dimethylaminomethyl-2-furancarboxylic acid methyl ester using a reducing agent like lithium aluminium hydride. However, this method is often less preferred due to the high cost and hazards associated with the reducing agent.[1][2]
Q2: What are the expected yields for the different synthesis methods?
A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes reported yields from various methods.
| Synthesis Method | Reagents | Reported Yield | Reference |
| Mannich Reaction | 2-Furanmethanol, bis(dimethylamino)methane, Acetic Acid | 76-94% | [1][2] |
| Mannich Reaction | 2-Furanmethanol, Dimethylamine, Formaldehyde source | 12-70% | [1][2] |
| Reductive Amination | 5-Hydroxymethylfurfural, DMF/Formic Acid/Water | >85% | [3] |
| Reductive Amination | Fructose, DMF/Formic Acid/Water | >83% | [3] |
| Reductive Amination | Sucrose, DMF/Formic Acid/Water | >85% | [3] |
Q3: What are the key advantages of using bis(dimethylamino)methane in the Mannich reaction?
A3: Using bis(dimethylamino)methane as the Mannich reagent offers several advantages over the traditional method of using dimethylamine and formaldehyde separately:
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Higher Yields: Yields are significantly improved, reaching up to 94%.[1][2]
-
Higher Purity: The resulting product is generally purer and easier to purify by distillation.[1][2]
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Reduced Impurities: This method avoids the formation of certain impurities that can complicate subsequent reaction steps, particularly when the product is used to synthesize histamine H2-antagonists.[1][2]
-
Absence of Halide Ions: The reaction can be performed in the absence of halide ions, which can prevent the formation of halomethyl ether impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Mannich Reaction
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagents | Using dimethylamine and a formaldehyde source (e.g., paraformaldehyde) can lead to lower yields and more impurities. Solution: Switch to bis(dimethylamino)methane as the Mannich reagent.[1][2] |
| Incorrect Reaction Conditions | The reaction is exothermic. Improper temperature control can lead to side reactions. Solution: Perform the addition of reagents with external cooling, maintaining a temperature between 0°C and room temperature (e.g., 0-20°C).[1][2] |
| Insufficient Acid Catalyst | The Mannich reaction is typically carried out under acidic conditions. Solution: Use a suitable acid catalyst such as acetic acid or hydrogen chloride in an appropriate solvent like dichloromethane.[1][2] |
| Incomplete Reaction | The reaction may not have proceeded to completion. Solution: Ensure sufficient reaction time. For the reaction with bis(dimethylamino)methane in acetic acid, stirring at room temperature for 18 hours is recommended.[2] |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Formation of Impurities | The traditional Mannich reaction using dimethylamine hydrochloride and formaldehyde is known to produce impurities that are difficult to separate by distillation.[1][2] Solution: Employ the improved Mannich reaction with bis(dimethylamino)methane, which yields a purer product.[1][2] |
| Improper Work-up Procedure | Incomplete extraction or washing can leave impurities in the final product. Solution: After basification with a strong base (e.g., 40% aqueous sodium hydroxide) with cooling, ensure thorough extraction with a suitable organic solvent like ethyl acetate. Dry the organic extracts before evaporation and distillation.[1][2] |
| Inefficient Distillation | The product has a high boiling point and should be distilled under reduced pressure. Solution: Perform vacuum distillation at a pressure of 0.2-0.5 mmHg, with a boiling point range of 92-96°C.[1][2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Mannich Reaction with bis(dimethylamino)methane
This protocol is adapted from a patented high-yield process.[1][2]
Materials:
-
2-Furanmethanol (98 g, 1.0 mol)
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bis(dimethylamino)methane (112 g, 1.1 mol)
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Acetic acid (1200 ml total)
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40% aqueous sodium hydroxide
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Ethyl acetate
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Ice
Procedure:
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Dissolve 2-furanmethanol (98 g) in acetic acid (1000 ml) in a suitable reaction vessel.
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Prepare a solution of bis(dimethylamino)methane (112 g) in acetic acid (200 ml).
-
With stirring and cooling to maintain a temperature of approximately 10°C, add the bis(dimethylamino)methane solution dropwise to the 2-furanmethanol solution.
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After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
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Remove the acetic acid by evaporation under reduced pressure at 60°C.
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To the residue, add ice (200 g) and carefully make the mixture basic with 40% aqueous sodium hydroxide, ensuring external cooling to manage the exothermic reaction.
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Extract the mixture with ethyl acetate.
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Combine the ethyl acetate extracts and evaporate the solvent.
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Distill the residue under reduced pressure (0.2-0.5 mmHg) to obtain this compound (boiling point: 92-96°C).
Expected Yield: 94% (145 g)
Visualizations
Caption: Workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Mannich synthesis.
References
- 1. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 2. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
purification challenges of 5-[(Dimethylamino)methyl]-2-furanmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-[(Dimethylamino)methyl]-2-furanmethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Vacuum Distillation
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Question: Why is the purity of my this compound low even after vacuum distillation, and how can I improve it?
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Answer: This is a documented challenge. Traditional synthesis methods, such as reacting 2-furanmethanol with dimethylamine hydrochloride and formaldehyde, often yield a product that is difficult to purify by distillation and may contain impurities even after the process.[1] These difficulties are more pronounced in large-scale preparations.[1][2] The issue can stem from:
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Co-distilling Impurities: Byproducts with similar boiling points to the target compound.
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Thermal Degradation: The compound may be sensitive to prolonged heating, even under vacuum, leading to the formation of degradation products.
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Synthesis Route: The purity of the crude product is highly dependent on the synthetic method used. Using bis(dimethylamino)methane as the aminomethylating agent has been shown to produce a purer initial product that is more amenable to distillation, yielding a purer final product.[1][2]
Recommendations:
-
Optimize Synthesis: Consider synthesizing the compound using bis(dimethylamino)methane instead of separate dimethylamine and formaldehyde sources to minimize initial impurities.[1][2]
-
Improve Distillation Technique: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure your vacuum is stable and as low as practically possible to reduce the boiling point. A reported boiling point is 92°-96°C at 0.2-0.5 mmHg.[1][2]
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Alternative Purification: If distillation is insufficient, consider column chromatography as a subsequent purification step.
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Issue 2: Product Appears Discolored or Contains Particulates After Work-up
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Question: After the aqueous work-up and solvent removal, my crude product is a dark oil with solid matter. What is causing this?
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Answer: The darkness of the crude product can be due to polymerization or side-reactions, which are common with furan derivatives, especially under acidic or heated conditions. The work-up procedure is critical for removing inorganic salts and other polar impurities. Recommendations:
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Controlled Basification: During the work-up, the process of making the solution basic with sodium hydroxide should be done with external cooling to prevent localized heating that can degrade the product.[1][2]
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Thorough Extraction: Ensure complete extraction from the aqueous layer using a suitable organic solvent like ethyl acetate.[1][2] Multiple extractions are recommended.
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Drying: Thoroughly dry the combined organic extracts before solvent evaporation to prevent water from interfering with subsequent distillation.
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Issue 3: Tailing Peaks and Poor Separation in Column Chromatography
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Question: I am attempting to purify this compound using silica gel chromatography, but I'm observing significant peak tailing. What can I do?
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Answer: The basic dimethylamino group on your compound strongly interacts with the acidic silanol groups on the surface of standard silica gel. This interaction is a common cause of peak tailing for amine-containing compounds. Recommendations:
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Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The triethylamine will compete for the active sites on the silica, leading to more symmetrical peaks.
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Use Deactivated Silica: Consider using silica gel that has been treated or "deactivated" to reduce the acidity of its surface.
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Reverse-Phase Chromatography: An alternative is to use reverse-phase chromatography (e.g., on a C18 column). A suitable mobile phase could consist of acetonitrile and water with a modifier like formic or phosphoric acid.[3]
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Issue 4: Product Degradation During Storage
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Question: My purified this compound is changing color and showing impurities after storage. What are the correct storage conditions?
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Answer: The compound is known to be hygroscopic.[4][5] Absorption of moisture from the atmosphere can lead to degradation. Recommendations:
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Store the purified compound at 4°C (refrigerator) under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and oxygen.[4][5]
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Use a container with a tight-fitting seal. For maximum product recovery from vials, it is recommended to centrifuge the vial before removing the cap.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities?
A1: Impurities are often related to the specific synthetic route employed.
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For methods using dimethylamine and a formaldehyde source, impurities can arise from side reactions.[1][2]
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If halide ions (e.g., from dimethylamine hydrochloride) are present, there is a risk of forming halomethyl ether impurities.[2]
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Unreacted starting materials, such as 2-furanmethanol, may also be present.
Q2: What is the recommended final purification method for achieving high purity (>99%)?
A2: For achieving high purity, a multi-step approach is often necessary.
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Optimized Synthesis: Begin with a synthesis method known to produce a cleaner crude product, such as the one using bis(dimethylamino)methane.[1][2]
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Aqueous Work-up: A carefully executed aqueous work-up is essential for removing salts and polar byproducts.[1][2]
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Vacuum Distillation: This is an effective method for removing non-volatile impurities and some byproducts with significantly different boiling points.[1][2][6]
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Chromatography: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography may be required as a final polishing step to remove closely related impurities.[3]
Q3: How can I effectively monitor the purity of the compound during my experiments?
A3: A combination of analytical techniques is recommended:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the mass of the product.[7]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method using an acetonitrile/water mobile phase has been described.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the final product and identifying any structural impurities.
Q4: Is this compound thermally stable?
A4: While it can be purified by vacuum distillation, suggesting a degree of thermal stability, the difficulties reported with this technique imply that it may be susceptible to degradation upon prolonged exposure to high temperatures.[1] It is best to use the lowest possible temperature and pressure during distillation and to minimize the heating time.
Data Summary
The choice of synthetic methodology has a significant impact on the yield and ease of purification of this compound.
| Synthesis Method | Key Reagents | Reported Yield | Purity & Purification Notes | Reference |
| Traditional Mannich | 2-Furanmethanol, Dimethylamine HCl, Formaldehyde | 12% - 70% | The resulting product is difficult to purify by distillation and often remains impure. | [1] |
| Improved Mannich | 2-Furanmethanol, bis(Dimethylamino)methane | 76% - 94% | This route gives better yields and a purer product that is more easily purified by distillation. | [1][2] |
| Reductive Amination | 5-Hydroxymethylfurfural, DMF, Formic Acid | >95% | Crude product is purified by vacuum distillation. | [6] |
Experimental Protocols
Protocol 1: Aqueous Work-up (Based on Patent Literature)
This protocol is for the initial purification of the crude reaction mixture.
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After the reaction is complete, remove the reaction solvent (e.g., acetic acid) under reduced pressure at a temperature not exceeding 60°C.[1]
-
To the residue, add ice (e.g., 200 g for a 1-mole scale reaction) to cool the mixture.[1]
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Place the flask in an ice bath for external cooling. Slowly and carefully make the mixture basic (pH 11-12) by adding a 40% aqueous sodium hydroxide solution.[1][6] Monitor the temperature to keep it low during this exothermic process.
-
Transfer the basic mixture to a separatory funnel and extract it multiple times with an organic solvent such as ethyl acetate (e.g., 3 x 100 mL).[1][6]
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Combine the organic extracts.
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Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
Protocol 2: Vacuum Distillation
This protocol is for the bulk purification of the crude product after work-up.
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Set up a vacuum distillation apparatus, preferably with a short path to minimize product loss and thermal stress.
-
Place the crude this compound into the distillation flask.
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Slowly apply vacuum, aiming for a stable pressure between 0.2 and 0.5 mmHg.[1][2]
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at a head temperature of approximately 92-96°C.[1][2]
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Discard any initial forerun that comes over at a lower temperature and stop the distillation before high-boiling point impurities begin to distill.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Relationship between synthesis routes and potential impurities.
References
- 1. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 2. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. 5-((Dimethylamino)methyl)-2-furanmethanol | SIELC Technologies [sielc.com]
- 4. usbio.net [usbio.net]
- 5. lookchem.com [lookchem.com]
- 6. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate for pharmaceuticals like Ranitidine.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, well-documented synthetic routes. The most common is the Mannich reaction, which involves the aminoalkylation of a starting material.[4] The specific approaches include:
-
Route A (Mannich Reaction): Reacting 2-furanmethanol (furfuryl alcohol) with dimethylamine and formaldehyde (or a formaldehyde equivalent).[5] A preferred variation of this route uses bis(dimethylamino)methane under acidic conditions, which often results in higher yields and a purer product that is easier to isolate.[5][6]
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Route B (One-Pot Synthesis from HMF/Sugars): Synthesizing the target molecule directly from 5-hydroxymethylfurfural (HMF) or even starting from sugars like fructose or glucose.[1] This method typically employs a mixture of N,N-dimethylformamide (DMF), formic acid, and water.[1]
Q2: My reaction mixture is turning dark brown or black and forming insoluble solids. What is happening?
A2: The formation of dark, insoluble materials, often called "humins," is a very common issue, particularly when using furan-based starting materials like 2-furanmethanol or HMF under acidic conditions.[7][8] These acidic conditions can catalyze the polymerization and degradation of the furan ring, leading to complex, high-molecular-weight byproducts.[7] This is a significant side reaction that reduces product yield and complicates purification.[7][9]
Q3: Why is my final product yield consistently low?
A3: Low yields can be attributed to several side reactions. If starting from HMF (Route B), the molecule can degrade into levulinic acid and formic acid, especially in aqueous acidic environments.[8][10] If using the traditional Mannich reaction (Route A), impurities can arise that make purification difficult, leading to product loss during isolation.[5] The formation of humins is also a major contributor to yield loss in both routes.[9]
Q4: I'm having difficulty purifying the final product by distillation. What could be the cause?
A4: Difficulty in purification often indicates the presence of side products with boiling points close to that of this compound. Using the combination of dimethylamine hydrochloride and formaldehyde is known to produce such impurities.[5] Switching to bis(dimethylamino)methane as the aminomethylating agent has been shown to yield a cleaner crude product that is more amenable to purification by distillation.[5]
Q5: Can I use a different amine for this reaction?
A5: The Mannich reaction is versatile and can be performed with various primary or secondary amines.[11] However, for the synthesis of this specific target molecule, this compound, dimethylamine or its equivalents are required to install the dimethylamino group. Using a different amine would result in a different final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Degradation of HMF: The starting material (HMF) is rehydrating to levulinic and formic acids under acidic conditions.[8][9] 2. Humin Formation: Acid-catalyzed polymerization of HMF or 2-furanmethanol is consuming the starting material.[7] 3. Suboptimal Reaction Conditions: Temperature may be too high or reaction time too long, promoting side reactions. | 1. Optimize Acidity and Solvent: Use aprotic solvents like dichloromethane or acetic acid instead of aqueous acids where possible to minimize rehydration.[6][7] 2. Control Temperature: The Mannich reaction is exothermic; maintain cooling (e.g., 0-20 °C) during reagent addition and control the temperature throughout the reaction.[5] 3. Modify Reagents: Use bis(dimethylamino)methane, which can lead to cleaner reactions and higher yields (76-94%) compared to traditional formaldehyde/amine HCl methods.[5] |
| Dark Reaction Color / Insoluble Precipitate | 1. Polymerization/Resinification: Strong acidic conditions are causing the furan starting material to polymerize into insoluble humins.[7][9] 2. High Temperature: Excessive heat accelerates the degradation and polymerization pathways. | 1. Use Milder Conditions: Employ milder acids or carry out the reaction in a suitable buffer if possible. Acetic acid is a commonly used solvent and acid catalyst.[5][6] 2. Shorten Reaction Time: Monitor the reaction progress (e.g., by TLC) and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. 3. Solvent Choice: Aprotic solvents can sometimes suppress polymerization side reactions.[7] |
| Product is Difficult to Purify | 1. Formation of Side Products: The use of formaldehyde with dimethylamine hydrochloride is known to generate impurities that are difficult to separate by distillation.[5] 2. Thermal Decomposition: The product may be sensitive to high temperatures during distillation. | 1. Change Reagent: Switch to bis(dimethylamino)methane for the Mannich reaction to obtain a purer crude product.[5] 2. Purification Technique: Ensure distillation is performed under a high vacuum (e.g., 0.2-0.5 mmHg) to lower the boiling point and prevent thermal decomposition.[5][6] The boiling point is reported to be 92-96 °C at this pressure.[6] |
Quantitative Data Summary
The following table summarizes reaction conditions from various reported protocols for the synthesis of this compound.
| Parameter | Route A: Mannich (bis(dimethylamino)methane) [5][6] | Route B: One-Pot (from HMF) [1] | Route B: One-Pot (from Fructose) [1] |
| Starting Material | 2-Furanmethanol | 5-Hydroxymethylfurfural (HMF) | Fructose |
| Key Reagents | bis(dimethylamino)methane, Acetic Acid | Formic Acid, Water, N,N-Dimethylformamide | Formic Acid, Water, N,N-Dimethylformamide |
| Temperature (°C) | 10 °C (addition), then Room Temp. | 120 °C | 120 °C |
| Reaction Time | 18 hours | 3 hours | 3 hours |
| Workup pH | Basic (adjusted with 40% NaOH) | 11-12 (adjusted with 40% NaOH) | 11-12 (adjusted with 40% NaOH) |
| Purification | Reduced Pressure Distillation (92-96°C / 0.2-0.5 mmHg) | Reduced Pressure Distillation (130-133°C / 2000Pa) | Reduced Pressure Distillation (130-133°C / 2000Pa) |
| Reported Yield | 94% | >95% | >83% |
Experimental Protocols
Protocol 1: Synthesis via Mannich Reaction with bis(dimethylamino)methane [5][6]
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In a suitable reaction vessel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
-
Prepare a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml).
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While stirring the 2-furanmethanol solution, add the bis(dimethylamino)methane solution dropwise. Maintain the reaction temperature at approximately 10 °C using an ice bath.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
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Remove the acetic acid solvent under reduced pressure at a temperature not exceeding 60 °C.
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To the resulting residue, add ice (200 g) and carefully basify the mixture with 40% aqueous sodium hydroxide solution, ensuring external cooling to manage the exothermic neutralization.
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 100 mL).
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Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
-
Purify the crude residue by vacuum distillation (92-96 °C at 0.2-0.5 mmHg) to yield the final product.
Protocol 2: One-Pot Synthesis from 5-Hydroxymethylfurfural (HMF) [1]
-
In a 50 mL round-bottom flask, add formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).
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Add 5-hydroxymethylfurfural (6 g) to the solvent mixture and stir until fully dissolved.
-
Place the flask in an oil bath and heat the reaction to 120 °C for 3 hours.
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After the reaction is complete, recover the solvent by distillation.
-
Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.
-
Extract the basic mixture three times with ethyl acetate (100 mL portions).
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Combine the organic layers and remove the ethyl acetate by distillation.
-
Purify the resulting crude product by vacuum distillation (130-133 °C at 2000 Pa) to obtain this compound.
Visualized Pathways and Workflows
Caption: Main synthesis via the Mannich reaction.
Caption: Common degradation and polymerization side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 7. sugar-energy.com [sugar-energy.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Hydroxymethylfurfural and its Derivatives: Potential Key Reactants in Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mannich Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Derivatization of 5-[(Dimethylamino)methyl]-2-furanmethanol
Welcome to the technical support center for the derivatization of 5-[(Dimethylamino)methyl]-2-furanmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, covering thioetherification, acylation, and etherification reactions.
Thioetherification (e.g., for Ranitidine Synthesis)
Issue 1: Low Yield of the Thioether Product
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Potential Cause 1: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For the reaction with cysteamine hydrochloride, a prolonged reaction time (e.g., 18 hours) at a low temperature (0°C) followed by gradual warming may be necessary.[1] For other thiols, heating under reflux in a suitable solvent like acetic acid can drive the reaction forward.[2][3]
-
-
Potential Cause 2: Suboptimal pH.
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Solution: The reaction is typically performed under acidic conditions. Concentrated hydrochloric acid is commonly used to facilitate the substitution of the hydroxyl group.[1] Ensure the acidic conditions are maintained throughout the reaction.
-
-
Potential Cause 3: Oxidation of the Thiol.
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Solution: Thiols can oxidize to disulfides, especially in the presence of air. To minimize this, consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Issue 2: Formation of Impurities
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Potential Cause 1: Impurities in the Starting Material.
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Solution: The purity of the starting this compound is crucial. Impurities from its synthesis can lead to side reactions and purification challenges in the subsequent derivatization step.[2] It is recommended to use highly purified starting material, which can be obtained by vacuum distillation.[2][3]
-
-
Potential Cause 2: Side Reactions of the Furan Ring.
-
Solution: The furan ring can be sensitive to strongly acidic conditions and may lead to polymerization or ring-opening reactions.[4][5] Use the mildest acidic conditions that still promote the desired reaction. Monitor the reaction closely by TLC or other analytical methods to avoid prolonged exposure to harsh conditions.
-
Acylation (Esterification)
Issue 1: Incomplete Acylation
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Potential Cause 1: Insufficiently Reactive Acylating Agent.
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Potential Cause 2: Presence of Moisture.
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Solution: Acylating agents like acetic anhydride are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the acylating agent.
-
-
Potential Cause 3: Steric Hindrance.
-
Solution: If using a bulky acylating agent, steric hindrance may slow down the reaction. In such cases, increasing the reaction temperature or using a more potent catalyst might be necessary.
-
Issue 2: Darkening of the Reaction Mixture and Polymer Formation
-
Potential Cause 1: Furan Polymerization.
Etherification (Williamson Ether Synthesis)
Issue 1: Low Yield of the Ether Product
-
Potential Cause 1: Incomplete Deprotonation of the Alcohol.
-
Solution: The Williamson ether synthesis requires the formation of an alkoxide. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation of the hydroxyl group.[6]
-
-
Potential Cause 2: Elimination Side Reaction.
-
Solution: This is more likely to occur with secondary and tertiary alkyl halides. Since this compound is a primary alcohol, this is less of a concern for the alcohol itself. However, if the alkyl halide used is secondary or tertiary, elimination (E2) will compete with the desired substitution (SN2), leading to the formation of alkenes.[7][8] Whenever possible, use a primary alkyl halide.
-
-
Potential Cause 3: Low Reactivity of the Alkyl Halide.
-
Solution: The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F. Using a more reactive alkyl iodide or bromide can improve the reaction rate and yield.[7]
-
Issue 2: Difficulty in Product Purification
-
Potential Cause 1: Unreacted Starting Materials.
-
Solution: If the reaction has not gone to completion, separating the desired ether from the starting alcohol and alkyl halide can be challenging. Optimize the reaction conditions (time, temperature, stoichiometry) to maximize conversion.
-
-
Potential Cause 2: Formation of Side Products.
-
Solution: Besides elimination products, other side reactions can occur. Careful purification by column chromatography or vacuum distillation is often necessary to obtain the pure ether.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
A1: The most prominently documented derivatization is its reaction with thiols, particularly cysteamine or its hydrochloride salt, to form a key intermediate in the synthesis of the H2-receptor antagonist, Ranitidine.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Due to the potential for oxidation and degradation of the furan ring, it is advisable to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.
Q3: Can I use a one-pot procedure for the synthesis and subsequent derivatization of this compound?
A3: While a one-pot procedure might be feasible for certain applications, it is generally recommended to purify the this compound after its synthesis and before proceeding with derivatization. This is because impurities from the initial synthesis can interfere with the derivatization reaction and complicate the purification of the final product.[2]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Experimental Protocols
Protocol 1: Thioetherification with Cysteamine Hydrochloride
This protocol is adapted from a literature procedure for the synthesis of a ranitidine intermediate.[1]
Materials:
-
This compound
-
Cysteamine hydrochloride
-
Concentrated hydrochloric acid
-
Anhydrous sodium carbonate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in ice-cold concentrated hydrochloric acid.
-
To the stirred, cold solution, add this compound (1.0 eq) dropwise.
-
Allow the reaction mixture to stand at 0°C for 18 hours.
-
After the reaction is complete, carefully add excess anhydrous sodium carbonate to neutralize the acid and basify the mixture.
-
Extract the resulting solid residue with diethyl ether.
-
Combine the ether extracts and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine.
Protocol 2: Acylation with Acetic Anhydride (General Procedure for Furan Methanols)
This is a general protocol for the acylation of furan derivatives and may need optimization for this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂) or Pyridine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add the catalyst, either a catalytic amount of anhydrous ZnCl₂ or pyridine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or vacuum distillation.
Protocol 3: Etherification via Williamson Ether Synthesis (General Procedure)
This is a general protocol and requires careful execution due to the use of a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Thioetherification of this compound
| Thiol Reagent | Acid/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cysteamine HCl | Conc. HCl | 0 | 18 | ~55-65* | [1] |
| Cysteamine | Acetic Acid | Reflux | Not Specified | High | [2][3] |
*Yield is not explicitly stated in the reference but can be estimated from the provided experimental data.
Table 2: Acylation of Furan Derivatives (Analogous Reactions)
| Furan Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Acetic Anhydride | ZnCl₂ | - | Not Specified | Not Specified | 75-90 | General |
| 2-Methylfuran | Acetic Anhydride | H₃PO₄ | - | 95-100 | 1.5 | 75 | General |
Table 3: Williamson Ether Synthesis (General Conditions)
| Alcohol | Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | Primary Alkyl Iodide | THF/DMF | 0 to RT | 1-12 | 50-95 |
| Primary Alcohol | NaH | Primary Alkyl Bromide | THF/DMF | RT to Reflux | 2-24 | 50-95 |
Visualizations
Caption: Derivatization pathways for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. prepchem.com [prepchem.com]
- 2. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 5-[(Dimethylamino)methyl]-2-furanmethanol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-[(Dimethylamino)methyl]-2-furanmethanol in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several stability-related issues during their experiments with this compound. This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Solution |
| Solution turns yellow or brown | Oxidation or degradation of the furan ring. Furanmethanol compounds are known to be sensitive to air and light, which can lead to coloration.[1] | Store stock solutions and experimental samples protected from light and under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions whenever possible. |
| Loss of compound potency or concentration over time | Degradation of the molecule, potentially due to acidic conditions, elevated temperature, or prolonged storage. Furan derivatives are susceptible to acid-catalyzed degradation.[2][3][4] | Maintain neutral or slightly basic pH for your solutions. Store solutions at recommended low temperatures (e.g., 4°C) and for the shortest duration necessary.[5] Perform a stability study under your specific experimental conditions to determine the compound's half-life. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Formation of degradation products. Acid-catalyzed hydrolysis of the furan ring can lead to the formation of various byproducts.[2][6] | Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. Adjust solution pH, temperature, and exposure to light to minimize degradation. |
| Precipitate formation in aqueous solutions | Poor solubility or compound degradation leading to insoluble polymers. 2-Furanmethanol can undergo acid-catalyzed polymerization.[7] | Ensure the concentration of the compound is within its solubility limit in the chosen solvent. Avoid acidic conditions which can promote polymerization. If a precipitate forms in a previously clear solution, it is likely a sign of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
A1: In its solid form, this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[5] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at 4°C, protected from light, and under an inert atmosphere. Long-term storage of solutions is not recommended due to potential degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Acidic conditions can significantly decrease the stability of this compound. The furan ring is susceptible to acid-catalyzed opening, which leads to the degradation of the molecule.[4] It is advisable to maintain the pH of aqueous solutions at neutral or slightly basic levels to minimize degradation.
Q3: What are the likely degradation products of this compound?
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[8][9] It allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification of unknown degradation products.[8][10]
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Solution
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer at a specific pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Dilute the stock solution with the aqueous buffer to the desired final concentration for the stability study.
-
Measure the initial concentration (T=0) of the compound in the solution using a validated HPLC method.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Place the vials in an incubator or water bath set to the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze it by HPLC to determine the concentration of the remaining parent compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
LC-MS system
-
UV lamp for photostability testing
-
Oven for thermal stability testing
Procedure:
-
Acidic Degradation: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature. Monitor the degradation over time by LC-MS.
-
Basic Degradation: Dissolve the compound in a solution of 0.1 M NaOH and incubate. Monitor the degradation by LC-MS.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and monitor the degradation by LC-MS.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures in an oven and analyze for degradation products.
-
Photodegradation: Expose a solution of the compound to a UV lamp and monitor for degradation.
-
Analyze the samples from each stress condition by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical diagram illustrating a potential acid-catalyzed degradation pathway.
References
- 1. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From ascorbic acid to furan derivatives: the gas phase acid catalyzed degradation of vitamin C - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 10. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor biological activity of 5-[(Dimethylamino)methyl]-2-furanmethanol
Technical Support Center: 5-[(Dimethylamino)methyl]-2-furanmethanol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is known as an intermediate in the synthesis of Ranitidine[1][2]. It has also been identified as an inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine and is a target in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease[2][3][4].
Q2: My lot of this compound has low or no biological activity. What are the most common initial troubleshooting steps?
A2: Low biological activity can stem from several factors. A systematic approach to troubleshooting is recommended. The first steps should be to verify the compound's integrity, confirm the accuracy of its concentration, and ensure optimal assay conditions. Refer to the detailed troubleshooting guide below for a step-by-step workflow.
Q3: What are the known stability issues with this compound?
A3: The compound is known to be hygroscopic and should be stored in a refrigerator under an inert atmosphere[3]. Furan-containing compounds, particularly furanmethanols, can be unstable in aqueous solutions, especially under acidic conditions, and may be sensitive to light and air, potentially leading to degradation or polymerization[5].
Q4: What are the recommended storage and handling conditions for this compound?
A4: To minimize degradation, the compound should be stored as a solid at refrigerator temperatures, under an inert atmosphere, and protected from light[3]. For experimental use, it is advisable to prepare fresh stock solutions in a suitable anhydrous solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Poor Biological Activity
Issue 1: Lower than Expected Potency in MAO-B Inhibition Assay
If you are observing significantly lower than expected inhibition of MAO-B, proceed through the following troubleshooting steps.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor bioactivity.
Step 1: Verify Compound Integrity and Concentration
The hygroscopic nature of this compound can lead to water absorption, resulting in inaccurate weight measurements and lower effective concentrations[6].
| Parameter | Potential Problem | Recommended Action |
| Purity | Compound has degraded due to improper storage (exposure to air, moisture, light). | 1. Run a purity check using HPLC-MS or NMR. 2. Compare the results with the supplier's certificate of analysis. |
| Concentration | Inaccurate weighing due to water absorption (hygroscopicity). | 1. Use a freshly opened vial or a sample stored properly in a desiccator. 2. Prepare a stock solution and determine its concentration accurately using UV-Vis spectroscopy if a molar extinction coefficient is known or by quantitative NMR. |
Step 2: Assess Compound Solubility in Assay Medium
Poor solubility can lead to compound precipitation and a lower effective concentration in your assay.
| Parameter | Potential Problem | Recommended Action |
| Solubility | The compound is not fully dissolved in the final assay buffer. The free base has slight solubility in Methanol and DMSO[7]. | 1. Visually inspect the final assay solution for any precipitate. 2. Determine the kinetic solubility of the compound in your final assay buffer. 3. If solubility is an issue, consider using a co-solvent, but ensure it does not affect enzyme activity. The final DMSO concentration should typically be kept below 0.5%. |
Step 3: Evaluate Assay Conditions
Ensure that your MAO-B inhibition assay is performing correctly.
| Parameter | Potential Problem | Recommended Action |
| Positive Control | The positive control inhibitor (e.g., Selegiline, Pargyline) is not showing the expected potency. | 1. If the positive control fails, troubleshoot the assay itself. Check enzyme activity, substrate concentration, and buffer components. 2. Ensure all reagents are correctly prepared and have not expired. |
| Enzyme Activity | The recombinant MAO-B enzyme has low activity. | 1. Use a fresh aliquot of the enzyme. 2. Verify the storage conditions and avoid repeated freeze-thaw cycles. |
| Substrate Concentration | Substrate concentration is too high, leading to out-competition of a competitive inhibitor. | 1. Ensure the substrate concentration is at or below its Km value for the enzyme. |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results are often related to the stability of the compound in solution.
| Parameter | Potential Problem | Recommended Action |
| Solution Stability | The furan ring is susceptible to degradation in aqueous media, especially at non-neutral pH. | 1. Always prepare fresh working solutions from a stock in anhydrous DMSO for each experiment. 2. Minimize the time the compound spends in aqueous buffer before the assay is initiated. |
Experimental Protocols
Protocol 1: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from standard fluorometric assays for MAO-B.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., Benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe into a highly fluorescent product, which can be measured.
Caption: Principle of the fluorometric MAO-B inhibition assay.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
MAO-B Substrate: Benzylamine
-
Fluorogenic Probe: e.g., Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Positive Control: Selegiline
-
This compound (Test Compound)
-
Anhydrous DMSO
-
96-well black microplate
Reagent Preparation:
| Reagent | Stock Concentration | Storage |
| MAO-B Enzyme | As per supplier | -80°C |
| Benzylamine | 100 mM in ddH₂O | -20°C |
| Amplex® Red | 10 mM in DMSO | -20°C, protected from light |
| HRP | 10 U/mL in Assay Buffer | -20°C |
| Selegiline | 10 mM in DMSO | -20°C |
| Test Compound | 10 mM in DMSO | -20°C |
Assay Procedure:
-
Prepare Test Compound/Control Dilutions: Create a serial dilution of the test compound and positive control in MAO Assay Buffer. The final concentration of DMSO in the well should not exceed 0.5%.
-
Add Inhibitors to Plate: To a 96-well black plate, add 10 µL of the diluted test compound, positive control, or buffer (for no-inhibitor control).
-
Prepare and Add Enzyme: Dilute the MAO-B enzyme in cold assay buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare and Add Substrate Mix: Prepare a substrate mixture containing Benzylamine, Amplex® Red, and HRP in the assay buffer.
-
Initiate Reaction: Add 40 µL of the substrate mixture to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence kinetically at an excitation/emission of ~535/587 nm for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathway
Monoamine Oxidase B (MAO-B) in Dopamine Metabolism
MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine. By inhibiting MAO-B, the levels of dopamine in the brain can be increased, which is a therapeutic strategy for Parkinson's disease.
Caption: Role of MAO-B in dopamine catabolism and its inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 6. Hygroscopy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
overcoming solubility problems of 5-[(Dimethylamino)methyl]-2-furanmethanol in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-[(Dimethylamino)methyl]-2-furanmethanol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a furan derivative with a molecular weight of 155.19 g/mol .[1] It is primarily known as an intermediate in the synthesis of Ranitidine, a histamine H2 receptor antagonist.[2] Additionally, it has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[2]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
Precipitation in aqueous buffers is a common issue for many organic compounds. The primary reasons for the poor aqueous solubility of this compound are:
-
Molecular Structure: The furan ring and the overall carbon backbone contribute to its lipophilic (hydrophobic) nature.
-
pH of the Medium: The dimethylamino group is basic. At neutral or alkaline pH, this group is uncharged, reducing the molecule's polarity and, consequently, its aqueous solubility.
Q3: How can I improve the solubility of this compound in my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Lowering the pH of your aqueous buffer will protonate the basic dimethylamino group, forming a more soluble salt.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase solubility.
-
Salt Form: Using the hydrochloride salt of this compound can improve its aqueous solubility compared to the free base form.
Troubleshooting Guide
This guide provides systematic approaches to resolving common solubility-related problems.
Issue 1: Compound Precipitation Upon Dilution of a DMSO Stock Solution into Aqueous Buffer
This is a frequent observation when the compound's solubility limit in the final assay buffer is exceeded.
Troubleshooting Workflow:
References
minimizing impurity formation in 5-[(Dimethylamino)methyl]-2-furanmethanol production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurity formation during the synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and the product is a viscous oil. What is happening?
A1: The formation of a dark, polymeric substance is common in furan chemistry, especially under acidic conditions.[1] Furan rings are sensitive to strong acids and can polymerize. This is often exacerbated by elevated temperatures. To mitigate this, ensure the temperature is controlled, especially during exothermic steps, and consider if the acidic conditions can be moderated.[1]
Q2: I am observing significant amounts of unreacted 2-furanmethanol or 5-hydroxymethylfurfural (5-HMF) in my final product. How can I improve conversion?
A2: Incomplete conversion can result from several factors:
-
Insufficient Reagent: Ensure the molar ratio of reagents is correct. For example, in the synthesis using bis(dimethylamino)methane, a slight excess of the aminomethylating agent is often used.[2][3]
-
Reaction Time: The reaction may not have reached completion. It is highly recommended to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the full consumption of the starting material.[1]
-
Temperature: While low temperatures can control side reactions, some reactions require warming to room temperature or gentle heating to proceed to completion.[1][2] A reaction performed at 0-20°C may need to be stirred at room temperature for several hours.[3]
Q3: My purified product contains an impurity with a similar polarity, making it difficult to separate by column chromatography. What could this impurity be?
A3: Structurally similar impurities are a common challenge.[4] Potential impurities include:
-
Over-reduction Products: If using a strong reducing agent or harsh catalytic hydrogenation conditions (e.g., in a reductive amination route from 5-HMF), the furan ring itself can be reduced, leading to tetrahydrofuran derivatives.[1][4]
-
Secondary Amines or Oligomers: These can form from side reactions, particularly during amination processes.[5]
-
Halomethyl Ether Impurities: If using a synthesis route involving formaldehyde and halide ions, the formation of halomethyl ethers is a risk. A key advantage of the bis(dimethylamino)methane route is the avoidance of these reagents.[2]
Q4: What is the most effective method for purifying the final product?
A4: A multi-step purification process is typically most effective.
-
Workup/Extraction: After quenching the reaction and neutralizing the pH, the product is typically extracted from the aqueous layer into an organic solvent like ethyl acetate.[2][3][6]
-
Vacuum Distillation: Given the product's boiling point (e.g., 92°-96° C at 0.2-0.5 mmHg), fractional vacuum distillation is the preferred method for purification.[2][3][4] This prevents thermal degradation that can occur at higher temperatures under atmospheric pressure.[4]
-
Column Chromatography: While effective, it is often reserved for smaller scales or when distillation fails to remove critical impurities due to cost and solvent waste considerations.[4][7]
Q5: Are there any specific safety concerns related to impurities from this intermediate?
A5: Yes. This compound is a key intermediate in the synthesis of ranitidine.[6][8] Ranitidine products were withdrawn from the market due to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, over time and with exposure to heat.[9][10] While NDMA is not a direct impurity of the synthesis of the intermediate itself, the inherent instability of related structures highlights the critical need for impurity control and understanding degradation pathways for any downstream pharmaceutical applications.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor reaction progress with TLC/GC to ensure starting material is consumed.[1] Increase reaction time or adjust temperature as needed. |
| Mechanical losses during workup. | Ensure efficient extraction with an appropriate solvent and minimize transfers between flasks. | |
| Product degradation. | Avoid strongly acidic or basic conditions during workup.[1] Purify the product promptly after synthesis. Store under an inert atmosphere.[8] | |
| Polymer Formation (Dark, Viscous Mixture) | Reaction or workup conditions are too acidic. | Perform the reaction under milder acidic conditions or ensure efficient cooling during exothermic steps.[1] Neutralize promptly during workup. |
| High reaction temperature. | Maintain recommended reaction temperatures (e.g., 0-20°C for the bis(dimethylamino)methane addition).[3] | |
| Formation of Unknown Impurities | Side reactions due to reactive starting materials (e.g., 5-HMF). | 5-HMF has both an aldehyde and a hydroxymethyl group that can undergo various side reactions like condensations or polymerizations.[11] Use optimized reaction conditions (catalyst, solvent, temperature) to favor the desired transformation.[12][13] |
| Over-reduction of the furan ring. | This is more common with catalytic hydrogenation. Use milder reducing agents or conditions. Avoid excessive temperatures or prolonged reaction times.[1][4] | |
| Difficult Purification | Presence of structurally similar impurities. | Optimize reaction selectivity to minimize byproduct formation.[4] Employ fractional vacuum distillation, as it is highly effective for this compound.[2][3] |
| Thermal degradation during purification. | Use vacuum distillation to lower the boiling point and prevent decomposition.[4] |
Experimental Protocols
Protocol 1: Synthesis from 2-Furanmethanol and bis(dimethylamino)methane
This method is advantageous as it avoids the use of formaldehyde and halide ions.[2]
-
Materials: 2-Furanmethanol, bis(dimethylamino)methane, Acetic Acid, 40% Sodium Hydroxide solution, Ethyl Acetate, Ice.
-
Procedure:
-
Prepare a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
-
Cool the solution to 10°C using an ice bath.
-
Add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise, maintaining the temperature at 10°C.[3]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours.[3]
-
Remove the acetic acid at 60°C under reduced pressure.
-
Add ice (200 g) to the residue and carefully basify with 40% aqueous sodium hydroxide, using external cooling to manage the exotherm.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
Purify the resulting residue by vacuum distillation (b.p. 92°-96° C / 0.2-0.5 mmHg) to yield the final product.[3]
-
Protocol 2: Synthesis via Reductive Amination of 5-Hydroxymethylfurfural (5-HMF)
This "one-pot" method uses 5-HMF as a starting material.
-
Materials: 5-Hydroxymethylfurfural (5-HMF), Formic Acid, N,N-Dimethylformamide (DMF), Water, 40% Sodium Hydroxide solution, Ethyl Acetate.
-
Procedure:
-
In a round-bottom flask, dissolve 5-HMF (e.g., 6g) in a mixture of formic acid, water, and DMF.[6] (Note: The ratio of solvents is a key parameter to optimize for yield).
-
Heat the reaction mixture in an oil bath (e.g., 120°C) for a set time (e.g., 3 hours).[6]
-
After the reaction is complete, allow the mixture to cool and recover the solvent by distillation.
-
Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers and remove the ethyl acetate by distillation.
-
Purify the crude product by vacuum distillation (e.g., 130–133°C at 2000Pa) to obtain pure this compound.[6]
-
Process and Troubleshooting Diagrams
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for polymer formation.
Caption: Simplified reaction and side-reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac) | FDA [fda.gov]
- 10. Is this the end for ranitidine? NDMA presence continues to confound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sugar-energy.com [sugar-energy.com]
- 12. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating Scale-Up of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Support Hub
For researchers and professionals in drug development, the synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol is a critical step in the production of various active pharmaceutical ingredients, notably the H2-receptor antagonist ranitidine.[1][2] As production scales increase, however, significant challenges can emerge, impacting yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to the scale-up of this important intermediate.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient extraction during work-up. | - Reaction Monitoring: Utilize TLC or HPLC to monitor the reaction to completion. - Temperature Control: The reaction is exothermic; maintain the temperature between 0-20°C with external cooling, especially during the addition of reagents.[3][4] - Reagent Choice: Consider using bis(dimethylamino)methane instead of dimethylamine and formaldehyde, as it has been shown to produce higher yields (76-94%).[3][4] - Extraction Solvent: Use a suitable solvent like ethyl acetate for extraction and ensure a sufficient number of extractions are performed.[3] |
| Product Purity Issues | - Presence of unreacted starting materials. - Formation of side-products from the traditional Mannich reaction. - Inefficient purification. | - Alternative Reagent: The use of bis(dimethylamino)methane has been reported to yield a purer product after distillation compared to the route using dimethylamine and formaldehyde.[3][4] - Purification Method: Distillation under reduced pressure (e.g., 92°-96° C./0.2-0.5 mmHg or 130-133°C at 2000Pa) is a crucial step for purification.[3][5] - Work-up: Ensure the reaction mixture is properly basified (e.g., with 40% aqueous sodium hydroxide) before extraction to remove acidic impurities.[3] |
| Difficult Product Isolation/Purification | - Formation of impurities that are difficult to separate by distillation. - Product instability at high temperatures. | - Improved Synthesis Route: The route utilizing bis(dimethylamino)methane is noted to result in a product that is easier to purify by distillation, a significant advantage in large-scale preparations.[3][4] - Vacuum Distillation: Employ high vacuum to lower the boiling point of the product and minimize thermal degradation. |
| Exothermic Reaction Runaway | - Inadequate cooling during reagent addition. - Addition of reagents at too high a rate. | - Controlled Addition: Add reagents, such as bis(dimethylamino)methane solution, dropwise with efficient stirring and cooling.[3][4] - Cooling Bath: Utilize an ice bath or a chiller to maintain the desired reaction temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound?
A1: The primary methods for synthesizing this compound include:
-
Mannich reaction with 2-furanmethanol, dimethylamine, and formaldehyde (or its equivalents like paraformaldehyde). This is a common route, but can lead to purification challenges, especially at scale.[3][4]
-
Reaction of 2-furanmethanol with bis(dimethylamino)methane. This improved process is reported to give higher yields and a purer product that is easier to distill, making it more suitable for large-scale synthesis.[3][4]
-
Reduction of 5-dimethylaminomethyl-2-furancarboxylic acid methyl ester with a reducing agent like lithium aluminium hydride. This route is often avoided due to the expense and hazards associated with the reducing agent and the limited availability of the starting furan derivative.[3][4]
-
From 5-hydroxymethylfurfural (HMF). A method has been described that starts from HMF in a reaction solution containing N,N-dimethylformamide, formic acid, and water.[5]
Q2: What are the critical process parameters to control during the scale-up of the synthesis using bis(dimethylamino)methane?
A2: Key parameters to monitor and control include:
-
Temperature: The reaction is exothermic and should be maintained between 0°C and room temperature (e.g., 0-20°C) during reagent addition using external cooling.[3][4]
-
Reagent Stoichiometry: A slight excess of bis(dimethylamino)methane (e.g., 1.1 equivalents) is typically used.[3][4]
-
Solvent: Acetic acid or aprotic solvents like dichloromethane with an acid catalyst can be used.[3][4]
-
Reaction Time: The reaction is typically stirred for an extended period (e.g., 18 hours) at room temperature to ensure completion.[3]
-
Work-up pH: The pH should be carefully adjusted to be basic (e.g., pH 11-12) using a strong base like 40% aqueous sodium hydroxide to ensure the product is in its free base form for efficient extraction.[3][5]
Q3: What are the common impurities encountered and how can they be minimized?
A3: Impurities often arise from side reactions in the traditional Mannich reaction. These impurities can complicate purification and subsequent steps.[3] To minimize them:
-
Employing the bis(dimethylamino)methane route is highly recommended as it is reported to produce a cleaner product.[3][4]
-
Ensuring the reaction goes to completion can reduce the amount of unreacted starting materials.
-
Careful control of the reaction temperature can prevent the formation of thermal degradation byproducts.
Q4: What are the recommended purification methods for large-scale production?
A4: Vacuum distillation is the primary method for purifying this compound at scale.[3][5] It is crucial to use a good vacuum source to lower the boiling point and prevent thermal decomposition of the product. The reported boiling points are in the range of 92-96°C at 0.2-0.5 mmHg[3] or 130-133°C at 2000Pa.[5]
Experimental Protocols
Synthesis of this compound using bis(dimethylamino)methane in Acetic Acid
This protocol is based on a patented procedure that reports high yields and purity.[3][4]
Materials:
-
2-Furanmethanol (1.0 mol, 98 g)
-
bis(Dimethylamino)methane (1.1 mol, 112 g)
-
Acetic acid
-
40% Aqueous sodium hydroxide
-
Ethyl acetate
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-furanmethanol (98 g) in acetic acid (1000 ml).
-
In a separate container, prepare a solution of bis(dimethylamino)methane (112 g) in acetic acid (200 ml).
-
Cool the solution of 2-furanmethanol to 10°C with stirring.
-
Add the bis(dimethylamino)methane solution dropwise to the stirred 2-furanmethanol solution, maintaining the temperature at or below 20°C with external cooling.
-
After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid at 60°C under reduced pressure.
-
To the residue, add ice (200 g) and then carefully make the mixture basic with 40% aqueous sodium hydroxide, ensuring the temperature is controlled with external cooling.
-
Extract the mixture with ethyl acetate.
-
Combine the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous magnesium sulfate), and evaporate the solvent.
-
Distill the residue under reduced pressure (b.p. 92°-96° C./0.2-0.5 mmHg) to obtain pure 5-dimethylaminomethyl-2-furanmethanol.
Visualizing the Process
Synthesis Pathway Comparison
Caption: Comparison of synthetic routes to this compound.
Experimental Workflow for Improved Synthesis
Caption: Step-by-step workflow for the improved synthesis method.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 3. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 4. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 5. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
refining purification protocol for high-purity 5-[(Dimethylamino)methyl]-2-furanmethanol
Welcome to the technical support center for the refining and purification of 5-[(Dimethylamino)methyl]-2-furanmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary methods for purifying this compound are vacuum distillation and column chromatography. Vacuum distillation is particularly effective for large-scale preparations and can yield a product with high purity.[1][2] Column chromatography is a versatile method for removing polar and non-polar impurities, though care must be taken to avoid decomposition of the furan ring on acidic stationary phases like silica gel.[3] For solid forms of the compound or its salts, recrystallization can be an excellent technique to achieve very high purity.[3][4]
Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can arise from the starting materials or side reactions. If synthesizing via the Mannich reaction with formaldehyde and dimethylamine, impurities can be difficult to remove by distillation alone.[2] Using bis(dimethylamino)methane as a reagent can lead to a purer product.[1][2] Other potential impurities include unreacted 2-furanmethanol, polymerized furan derivatives, and byproducts from acid-catalyzed decomposition. Furan rings can be sensitive to acidic conditions, which may be present on silica gel, leading to degradation.[3]
Q3: How can I accurately assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing this compound.[5] A C8 or C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can provide excellent separation of impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for analyzing volatile furan derivatives and can help identify and quantify impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any residual starting materials or side products.
Q4: My purified this compound is darkening over time. What are the proper storage conditions?
A4: The discoloration suggests potential oxidation or polymerization. Amino compounds can be susceptible to oxidation by light or air.[9] Furan derivatives can also be light-sensitive.[3] For long-term stability, it is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in a tightly sealed container, and at a low temperature, such as in a refrigerator.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Silica Gel Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What could be the cause and how can I improve my yield?
Answer: Low recovery of furan derivatives on silica gel is a common problem, often due to the acidic nature of the stationary phase which can cause decomposition of the acid-sensitive furan ring.[3]
Solutions:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. Be aware that this will likely require re-optimization of your solvent system.[3]
-
Minimize Contact Time: Elute the compound as quickly as possible without sacrificing separation.
-
Work at Room Temperature: Avoid heating the column, as elevated temperatures can accelerate decomposition.[3]
Issue 2: The Compound Fails to Crystallize and "Oils Out"
Question: I am attempting to recrystallize my compound, but it separates as an oil instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common issue when crystallizing amines.[4] It occurs when the solute's solubility is too high in the solvent at a given temperature, or when the solution is cooled too rapidly.
Solutions:
-
Convert to a Salt: Amines can often be crystallized more easily as their hydrochloride or other salts.[11] Dissolve the amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the salt, which can then be recrystallized.
-
Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling promotes oil formation.[4]
-
Use a Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[4]
-
Adjust the Solvent System: Experiment with a solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is not. Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[4]
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-95% | Excellent for large scale; removes non-volatile impurities.[1][2] | Requires thermally stable compound; may not separate close-boiling impurities. |
| Column Chromatography (Neutralized Silica) | >99% | 60-85% | High resolution separation; versatile for various impurities.[3] | Can lead to product loss if not optimized[3]; more time-consuming. |
| Recrystallization (as a salt) | >99.5% | 50-80% | Can yield very high purity material; cost-effective.[3] | Only applicable to solids; risk of "oiling out" with free base.[4] |
Table 2: Example HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1)[5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica
-
Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to create a slurry.
-
Neutralization: Add triethylamine to the slurry to a final concentration of 0.5% (v/v) of the total solvent volume. Stir gently for 10 minutes.
-
Column Packing: Carefully pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization via Hydrochloride Salt Formation
-
Dissolution: Dissolve the impure amine product in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.
-
Salt Formation: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring. A precipitate of the hydrochloride salt should form. Continue adding the acid until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a suitable recrystallization solvent (e.g., an ethanol/water mixture) and heat the mixture until the salt completely dissolves.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Crystal Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.[3]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low recovery in column chromatography.
References
- 1. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 2. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-((Dimethylamino)methyl)-2-furanmethanol | SIELC Technologies [sielc.com]
- 6. Separation of Furan, 2-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound|lookchem [lookchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to 5-[(Dimethylamino)methyl]-2-furanmethanol and Other Furan Derivatives for Researchers
This guide provides a comparative overview of 5-[(Dimethylamino)methyl]-2-furanmethanol and other furan derivatives, tailored for researchers, scientists, and drug development professionals. The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development.
Introduction to this compound
This compound is a furan derivative primarily recognized as a key intermediate in the synthesis of the H2-receptor antagonist, Ranitidine.[3][4][5] Beyond its role in synthesis, it has also been identified as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3][4] However, a comprehensive review of publicly available scientific literature reveals a notable lack of quantitative data on its biological performance, particularly in areas where other furan derivatives have shown significant promise, such as anticancer and antimicrobial activities.
Comparative Biological Activities of Furan Derivatives
The furan nucleus is a versatile structural component found in numerous pharmacologically active compounds.[1] Slight modifications to the substitution pattern on the furan ring can lead to significant differences in biological activity.[2] The following sections present a comparative summary of the anticancer and antimicrobial activities of various furan derivatives, providing a benchmark against which this compound could be evaluated.
Anticancer Activity
Furan derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8][9] The mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.[6]
Table 1: Comparative Anticancer Activity of Selected Furan Derivatives
| Compound/Derivative Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Furan-based derivative | Compound 1 | HeLa (Cervical) | 0.08 | - | - | [6] |
| Furan-based derivative | Compound 24 | HeLa (Cervical) | 8.79 | - | - | [6] |
| Furan-based derivative | Compound 24 | SW620 (Colorectal) | Moderate Activity | - | - | [6] |
| Furan-based derivative | Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified | [8] |
| Furan-based derivative | Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified | [8] |
| Furan-Chalcone | Chalcone 2a | HL-60 (Leukemia) | >100 | - | - | [10] |
| Furan-Propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | - | - | - | - | [10] |
| Furanopyridone | Derivative 4c | KYSE70 (Esophageal) | 0.655 µg/mL (24h) | - | - | [11] |
| Furan Carboxylate | Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical) | 62.37 µg/mL | - | - | [12][13] |
Antimicrobial Activity
Furan derivatives are also well-documented for their broad-spectrum antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]
Table 2: Comparative Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32 | [10] |
| Staphylococcus aureus | 16 - 64 | [10] | ||
| Furan-Chalcones | Chalcone 2a | Staphylococcus aureus | 15.62 | [10] |
| Escherichia coli | 31.25 | [10] | ||
| Candida albicans | 31.25 | [10] | ||
| Furan-Pyrazolines | Pyrazoline 3d | Escherichia coli | 62.5 | [10] |
| 2(5H)-Furanone Derivative | F131 | S. aureus clinical isolates | 8 - 16 | [16] |
| C. albicans clinical isolates | 8 - 16 | [16] | ||
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 | [12][13] |
Experimental Protocols
To facilitate the evaluation of this compound and other novel furan derivatives, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, SW620)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[17]
-
Incubation: Incubate the plates for 48-72 hours.[17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well plates
-
Test compound dissolved in a suitable solvent
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Visualizing Experimental Workflows and Biological Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.
Conclusion
While this compound is a well-established synthetic intermediate and a potential MAO-B inhibitor, there is a significant gap in the scientific literature regarding its quantitative performance as an anticancer or antimicrobial agent. The data presented for other furan derivatives highlight the therapeutic potential of this chemical class and provide a basis for comparison should such data for this compound become available. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these crucial evaluations and contribute to a more comprehensive understanding of the biological activity of this and other novel furan derivatives.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In Vivo Biological Activity of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Comparative Guide
This guide provides a comparative analysis of the in vivo biological activity of 5-[(Dimethylamino)methyl]-2-furanmethanol, a known impurity of the H2-histamine antagonist ranitidine, against alternative furan derivatives with demonstrated therapeutic potential. Due to the limited direct in vivo data on this compound, this guide extrapolates its likely biological activity based on its structural relationship to ranitidine and compares it with the well-documented in vivo effects of 5-Hydroxymethylfurfural (5-HMF) and a representative benzofuranone derivative. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
While direct in vivo studies on this compound are not extensively available in public literature, its origin as a ranitidine impurity suggests a potential interaction with the histamine H2 receptor. Histamine H2 receptor antagonists are known to reduce gastric acid secretion. In contrast, other furan derivatives have been investigated for their immunomodulatory, anti-inflammatory, and anti-cancer properties.
Table 1: Comparison of In Vivo Biological Activities
| Compound | Putative/Demonstrated In Vivo Activity | Key Performance Indicators | Animal Model | Reference |
| This compound | Histamine H2 Receptor Antagonism (Inferred) | Inhibition of gastric acid secretion | - | Inferred from ranitidine literature |
| 5-Hydroxymethylfurfural (5-HMF) | Immunomodulation / Anti-inflammatory | Increased production of IgG2a and IFN-γ; Alleviation of inflammatory lung injury | Murine model | [1][2] |
| Benzofuranone Derivative (BF1) | Anti-inflammatory | Inhibition of paw edema | Carrageenan-Induced Paw Edema in Mice | [3] |
| Benzofuran Piperazine Derivative 1.19 | Anti-cancer | Inhibition of tumor growth | MDA-MB-231 Xenograft Model | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the validation and comparison of the biological activities of the compounds.
Histamine H2 Receptor Antagonist Activity (Hypothetical for this compound)
Objective: To determine the in vivo efficacy of this compound in inhibiting gastric acid secretion.
Animal Model: Shay rat model.
Procedure:
-
Male Wistar rats (180-200 g) are fasted for 48 hours with free access to water.
-
Under light ether anesthesia, a midline abdominal incision is made, and the pylorus is ligated.
-
The test compound (this compound), a reference H2 antagonist (e.g., ranitidine), or vehicle is administered intraduodenally.
-
The abdominal incision is closed, and the animals are allowed to recover.
-
Four hours post-ligation, the animals are sacrificed by cervical dislocation.
-
The stomach is removed, and the gastric contents are collected and centrifuged.
-
The volume of gastric juice is measured, and the free and total acidity are determined by titration with 0.01 N NaOH.
-
The percentage inhibition of gastric acid secretion is calculated by comparing the results from the test group with the control group.
In Vivo Immunomodulatory Effects of 5-Hydroxymethylfurfural (5-HMF)
Objective: To evaluate the in vivo immunomodulatory effects of 5-HMF using a popliteal lymph node assay (PLNA).[1]
Animal Model: BALB/c mice.
Procedure:
-
Mice are divided into different treatment groups.
-
On day 0, the mice are injected subcutaneously in the left hind footpad with 5-HMF co-injected with a reporter antigen (e.g., TNP-OVA).
-
Control groups receive the reporter antigen alone or the vehicle.
-
On day 7, the popliteal lymph nodes are excised and weighed.
-
Single-cell suspensions are prepared from the lymph nodes.
-
The levels of immunoglobulins (IgG1, IgG2a) and cytokines (IFN-γ, IL-4) in the culture supernatants of the lymph node cells are measured by ELISA.
-
An increase in IgG2a and IFN-γ production indicates a type-1 immune response.[1]
Carrageenan-Induced Paw Edema in Mice (for Benzofuranone Derivative BF1)
Objective: To evaluate the acute anti-inflammatory activity of the benzofuranone derivative BF1.[3]
Animal Model: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into control, standard (indomethacin), and test groups.
-
The test compound (BF1) or standard drug is administered orally.
-
After 30 minutes, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.
Human Tumor Xenograft Model (for Benzofuran Piperazine Derivative 1.19)
Objective: To assess the in vivo anti-cancer efficacy of the benzofuran piperazine derivative 1.19.[3]
Animal Model: Athymic nude mice.
Procedure:
-
Human breast cancer cells (MDA-MB-231) are cultured and harvested.
-
A suspension of 5 x 10^6 cells in a suitable medium is injected subcutaneously into the right flank of each mouse.
-
When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups.
-
The test compound (Derivative 1.19), a standard drug (e.g., doxorubicin), or vehicle is administered intraperitoneally at specified doses and schedules.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, the percentage of tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the biological activities discussed.
Caption: Histamine H2 Receptor Antagonist Signaling Pathway.
Caption: In Vivo Immunomodulation Workflow for 5-HMF.
Caption: Anti-inflammatory Signaling of Furan Derivatives.
Conclusion
While direct in vivo evidence for the biological activity of this compound is lacking, its structural relationship to ranitidine strongly suggests a potential role as a histamine H2 receptor antagonist. In contrast, other furan derivatives like 5-HMF and various benzofurans have demonstrated significant in vivo immunomodulatory, anti-inflammatory, and anti-cancer effects. The provided experimental protocols and signaling pathway diagrams offer a framework for the direct in vivo validation and comparison of this compound against these alternative compounds. Further research is warranted to fully characterize the in vivo pharmacological profile of this compound and determine its therapeutic potential.
References
- 1. Comparison of in vivo immunomodulatory effects of 5-hydroxymethylfurfural and 5, 5'-oxydimethylenebis (2-furfural) [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal synthetic pathway is a critical decision in chemical and pharmaceutical development, profoundly influencing efficiency, scalability, and economic viability. This guide presents a comparative analysis of established synthetic routes to 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the synthesis of the H₂-receptor antagonist, ranitidine.[1][2][3] The comparison is supported by experimental data to provide a clear basis for methodological selection.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for this compound are prevalent in the literature. These approaches vary significantly in their starting materials, reaction conditions, yields, and the use of hazardous reagents.
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Route 1: Mannich Reaction | 2-Furanmethanol, bis(dimethylamino)methane | Acetic acid or Dichloromethane/HCl | 94%[4][5] | High yield, avoids formaldehyde and halide ions in the acetic acid variation.[4][5] | Requires bis(dimethylamino)methane. |
| Route 2: Reductive Amination | 5-Hydroxymethylfurfural | Formic acid, N,N-dimethylformamide | >85% (up to 95%)[2] | High yield, utilizes a readily available starting material derived from biomass.[6][7][8] | Requires careful control of reaction conditions. |
| Route 3: Classical Mannich Reaction | 2-Furanmethanol, Dimethylamine hydrochloride, Formaldehyde/Paraformaldehyde | Not specified | Not specified | Utilizes common and inexpensive reagents. | Product is difficult to purify, especially at larger scales.[4][5] |
| Route 4: Reduction of a Carboxylic Acid Ester | 5-Dimethylaminomethyl-2-furancarboxylic acid methyl ester | Lithium aluminium hydride (LiAlH₄) | Not specified | Direct reduction to the alcohol. | Utilizes an expensive and hazardous reagent (LiAlH₄); starting material is not readily available.[4][5] |
Experimental Protocols
Route 1: Mannich Reaction with bis(dimethylamino)methane
This procedure is adapted from a patented process and offers a high-yield synthesis.[4][5]
Materials:
-
2-Furanmethanol
-
bis(Dimethylamino)methane
-
Acetic acid
-
Ice
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
Procedure:
-
A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) is added dropwise with cooling (10°C) to a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
-
The mixture is stirred at room temperature for 18 hours.
-
The acetic acid is removed at 60°C under reduced pressure.
-
Ice (200 g) is added to the residue, which is then made basic with 40% aqueous sodium hydroxide with external cooling.
-
The mixture is extracted with ethyl acetate.
-
The ethyl acetate extracts are evaporated and the residue is distilled to give this compound (b.p. 92°-96°C/0.2-0.5 mmHg).
Route 2: Reductive Amination of 5-Hydroxymethylfurfural
This method, described in a Chinese patent, provides a high-yield route from a biomass-derived starting material.[2]
Materials:
-
5-Hydroxymethylfurfural
-
Formic acid
-
Water
-
N,N-Dimethylformamide
-
40% Sodium Hydroxide solution
-
Ethyl acetate
Procedure:
-
In a 50 mL round-bottom flask, add 21 g of formic acid, 2.86 g of water, and 11.14 g of N,N-dimethylformamide.
-
Add 6 g of 5-hydroxymethylfurfural and stir until fully dissolved.
-
Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours.
-
After the reaction is complete, distill to recover the solvent.
-
Adjust the pH of the residue to 11-12 with a 40% sodium hydroxide solution.
-
Extract the mixture three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate layers and distill to remove the solvent, yielding the crude product.
-
Purify the crude product by reduced pressure distillation (130-133°C, 2000Pa) to obtain this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the primary synthetic routes.
Caption: Route 1: Mannich reaction pathway.
Caption: Route 2: Reductive amination pathway.
Caption: Comparison of primary synthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 5. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 6. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxymethyl-2-furaldehyde 99 67-47-0 [sigmaaldrich.com]
- 8. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Validation of HPLC Method for 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of 5-[(Dimethylamino)methyl]-2-furanmethanol, a known impurity of Ranitidine, also referred to as Ranitidine Impurity F. The primary focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) as alternative techniques. Experimental data and detailed methodologies are provided to support the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of pharmaceutical impurities. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method has been established for the determination of Ranitidine and its impurities, including this compound (Impurity F)[1].
Experimental Protocol: HPLC
A stability-indicating RP-HPLC method for the analysis of Ranitidine and its related compounds can be summarized as follows[1]:
-
Instrumentation: A gradient HPLC system with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase, to a known concentration.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method for the analysis of this compound, based on validated methods for ranitidine and its impurities[1].
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Alternative Analytical Methods: A Comparative Overview
While HPLC is a common and reliable method, other techniques can be employed for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While a specific validated method for this compound was not found, GC-MS methods have been developed for the analysis of other impurities in ranitidine, such as N-nitrosodimethylamine (NDMA)[2][3].
Potential Applicability: Given the furan structure, this compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility and thermal stability.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times, making it a viable alternative to HPLC. A capillary zone electrophoresis (CZE) method has been developed for the simultaneous determination of ranitidine and its related substances[4].
Potential Applicability: This CZE method demonstrates the feasibility of separating ranitidine and its impurities, suggesting that a validated CE method for the specific quantification of this compound could be developed.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation in a capillary based on the charge-to-size ratio of the analytes in an electric field. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds. | Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar or non-volatile analytes. | Ideal for charged molecules, offering high separation efficiency. |
| Selectivity | Good selectivity, which can be optimized by adjusting mobile phase composition and column chemistry. | Excellent selectivity and specificity due to mass spectrometric detection. | High selectivity, particularly for charged species. |
| Sensitivity | Good sensitivity, with LOD and LOQ typically in the µg/mL to ng/mL range. | Very high sensitivity, often reaching pg/mL levels. | High sensitivity, especially when coupled with sensitive detectors. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be slower due to sample preparation (derivatization) and longer run times. | High, with very short analysis times (often under 10 minutes). |
| Instrumentation Cost | Moderate to high. | High. | Lower than HPLC and GC-MS. |
Visualizations
Caption: Workflow for the analytical validation of an HPLC method.
Caption: Decision tree for selecting an analytical method.
References
- 1. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edqm.eu [edqm.eu]
- 3. Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
Comparative Efficacy Analysis of Monoamine Oxidase B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory efficacy of several compounds against Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of monoamine neurotransmitters. While 5-[(Dimethylamino)methyl]-2-furanmethanol has been anecdotally cited as a potential MAO-B inhibitor, a comprehensive review of available scientific literature reveals a lack of quantitative experimental data, such as IC50 or Ki values, to substantiate this claim. Therefore, this guide will focus on a selection of well-characterized MAO-B inhibitors, presenting their efficacy data for comparative purposes.
Monoamine Oxidase B is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine. Its inhibition can lead to increased dopamine levels, a therapeutic strategy employed in the management of neurodegenerative conditions, most notably Parkinson's disease. The development of potent and selective MAO-B inhibitors is an active area of research.
Quantitative Comparison of Known MAO-B Inhibitors
The following table summarizes the in vitro efficacy of several known MAO-B inhibitors, providing their half-maximal inhibitory concentrations (IC50). These values represent the concentration of the inhibitor required to reduce the activity of the MAO-B enzyme by 50% and serve as a primary metric for comparing inhibitory potency.
| Compound | Target | IC50 Value (µM) |
| Selegiline | MAO-B | ~0.0068[1] |
| Rasagiline | MAO-B | 0.237[2] |
| Safinamide | MAO-B | Not explicitly found, but effective at nanomolar concentrations. |
| (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide | MAO-B | 0.0051[2] |
| 2-(benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | MAO-B | 0.042[2][3] |
| 2-(benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide | MAO-B | 0.056[2][3] |
| N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | MAO-B | 0.041[2] |
| 2-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole | MAO-B | 0.053[2] |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23[4] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate determination of MAO-B inhibitory activity. The following outlines a common fluorometric in vitro assay method.
Fluorometric In Vitro MAO-B Inhibition Assay
This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-B-catalyzed oxidation of a substrate.[5]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., kynuramine or benzylamine)[1]
-
Developer Solution
-
Fluorescent Probe (e.g., Amplex® Red or OxiRed™ Probe)[1]
-
Test Compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Excitation/Emission = 535/587 nm)[1]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in MAO-B Assay Buffer. The final solvent concentration should typically not exceed 2%.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme to the desired working concentration in MAO-B Assay Buffer.
-
Assay Reaction:
-
Add the diluted test compounds and controls to the wells of the 96-well plate.
-
Add the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer. Add this solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of MAO-B inhibition, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Structural Analogs of 5-[(Dimethylamino)methyl]-2-furanmethanol: Exploring H2 Receptor Antagonism and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of structural analogs of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key chemical intermediate in the synthesis of the well-known histamine H2 receptor antagonist, ranitidine. The furan ring and the dimethylaminomethyl group are critical pharmacophoric features, and modifications to these and other parts of the ranitidine scaffold have led to the development of analogs with a range of biological activities, from potent H2 receptor antagonism to novel applications in neurodegenerative diseases.
This document summarizes quantitative data on the activity of these analogs, details the experimental protocols for key biological assays, and visualizes the primary signaling pathway associated with their mechanism of action.
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of various structural analogs of this compound, primarily focusing on ranitidine and its derivatives. The data highlights how structural modifications influence their potency as histamine H2 receptor antagonists, acetylcholinesterase (AChE) inhibitors, and inhibitors of amyloid-β (Aβ) aggregation.
Table 1: Histamine H2 Receptor Antagonist Activity of Ranitidine and Analogs
| Compound | Structural Modification | Assay System | Activity Metric | Value | Reference |
| Ranitidine | - | Isolated Guinea Pig Atria | pA2 | 7.2 | [1] |
| Cimetidine | Imidazole ring instead of furan | Isolated Guinea Pig Atria | pA2 | ~6.5 | [1] |
| Roxatidine | Phenoxypropylamine side chain | Isolated Guinea Pig Parietal Cells | pA2 | 7.03 ± 0.02 | [2] |
| Analog HB5 | Removal of the furan ring | Guinea Pig Isolated Atria | KB (µM) | 31.6 | [3] |
Table 2: Acetylcholinesterase (AChE) and Amyloid-β (Aβ) Aggregation Inhibitory Activity of Ranitidine Analogs for Alzheimer's Disease
| Compound | Structural Modification | AChE Inhibition IC50 (µM) | Aβ Aggregation Inhibition (% Plateau Reduction) | Reference |
| Analog 3 | 1,8-naphthalimide group | Not Tested | 60.9 ± 5.7 | [4] |
| Analog 6 | 3-nitro-1,8-naphthalimide derivative | 0.15 | Not Explicitly Stated | [4] |
| Analog 7 | Lacks one aromatic end group | Not Tested | Abrogated | [4] |
| Analog 11 | Two-carbon chain in 1,8-naphthalimide | Not Tested | 60.3 ± 9.8 | [4] |
| Analog 12 | Dimethyl amino group added to Analog 11 structure | 0.36 | Not Tested | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histamine H2 Receptor Binding Assay
This assay determines the binding affinity of a test compound to the histamine H2 receptor.
Materials:
-
Cell membranes expressing the human histamine H2 receptor
-
Radioligand: [³H]tiotidine
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Unlabeled competitor (e.g., ranitidine or the test compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with various concentrations of the unlabeled competitor and a fixed concentration of [³H]tiotidine (typically at its Kd value). The total assay volume is typically 200-250 µL.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0
-
Test compound
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.
Materials:
-
Aβ peptide (e.g., Aβ₁₋₄₂)
-
Thioflavin T (ThT)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
Procedure:
-
Aβ Preparation: Aβ peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, and then the solvent is evaporated. The resulting peptide film is redissolved in the assay buffer.
-
Incubation: The Aβ solution is incubated with and without the test compound at various concentrations in a 96-well plate at 37°C with continuous shaking to promote aggregation.
-
ThT Addition: At various time points, an aliquot of the reaction mixture is transferred to a new plate containing ThT in the assay buffer.
-
Fluorescence Measurement: ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: The increase in ThT fluorescence over time is indicative of Aβ fibril formation. The percentage of inhibition of aggregation by the test compound is calculated by comparing the fluorescence intensity in the presence of the compound to that of the control (Aβ alone).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of histamine H2 receptor antagonists and a general workflow for the evaluation of these compounds.
Caption: Histamine H2 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Analog Development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H2-receptor blocking activity of ranitidine and lamtidine analogues containing aminomethyl-substituted aliphatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unambiguous Structure Verification: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for 5-[(Dimethylamino)methyl]-2-furanmethanol
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structure elucidation, against common spectroscopic techniques for the characterization of 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in medicinal chemistry.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information regarding the connectivity and functional groups of a molecule, they remain inferential in determining the precise spatial arrangement of atoms. In contrast, X-ray crystallography offers direct, unambiguous evidence of the molecular structure in the solid state.
Due to the absence of a publicly available crystal structure for this compound, this guide will utilize crystallographic data from a structurally related furan derivative, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, to illustrate the type of precise, quantitative data obtainable from such an experiment. This will be contrasted with the spectroscopic data available or predicted for this compound.
Comparative Data Analysis: X-ray Crystallography vs. Spectroscopic Methods
The following tables summarize the distinct types of information provided by each analytical technique.
Table 1: Information Derived from X-ray Crystallography vs. Spectroscopic Techniques
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Nature of Data | Direct 3D atomic coordinates | Indirect, through nuclear magnetic environments | Vibrational modes of functional groups | Mass-to-charge ratio of the molecule and its fragments |
| Structural Information | Unambiguous bond lengths, bond angles, torsion angles, stereochemistry, and crystal packing | Connectivity (through-bond correlations), stereochemistry (through-space correlations), and dynamic processes in solution | Presence of specific functional groups (e.g., O-H, C=C, C-O) | Molecular weight and elemental composition |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas | Gas (after ionization) |
| Key Output | Electron density map, CIF file with atomic coordinates | Chemical shifts (δ), coupling constants (J), peak integrals | Wavenumbers (cm⁻¹) of absorption bands | Mass spectrum (m/z vs. intensity) |
Table 2: Quantitative Data Comparison
This table contrasts the precise, absolute structural data from a crystallographic experiment (using 2,5-bis[(4-fluorophenyl)iminomethyl]furan as an analogue) with the characteristic, but less geometrically precise, data from spectroscopic analyses of this compound.
| Data Point | X-ray Crystallography (Analogue: 2,5-bis[(4-fluorophenyl)iminomethyl]furan) | Spectroscopic Data (this compound) |
| Unit Cell Parameters | a = 7.8481 Å, b = 10.5417 Å, c = 10.9333 Å, α = 76.196°, β = 80.026°, γ = 86.014° | Not Applicable |
| Space Group | P-1 (Triclinic) | Not Applicable |
| Key Bond Lengths | C-O (furan): ~1.37 Å, C=C (furan): ~1.35 Å, C-N: ~1.47 Å | Inferred from typical values and spectroscopic data |
| Key Bond Angles | C-O-C (furan): ~106° | Inferred from typical values and spectroscopic data |
| ¹H NMR (Predicted) | Not Applicable | ~6.2 ppm (d, 1H, furan), ~6.1 ppm (d, 1H, furan), ~4.5 ppm (s, 2H, CH₂OH), ~3.5 ppm (s, 2H, NCH₂), ~2.2 ppm (s, 6H, N(CH₃)₂) |
| ¹³C NMR (Predicted) | Not Applicable | ~155 ppm, ~152 ppm, ~110 ppm, ~108 ppm (furan carbons), ~58 ppm (CH₂OH), ~55 ppm (NCH₂), ~45 ppm (N(CH₃)₂) |
| IR Spectroscopy (Predicted) | Not Applicable | Broad O-H stretch (~3350 cm⁻¹), C-H stretches (~2950-2800 cm⁻¹), C=C stretch (furan, ~1600 cm⁻¹), C-O stretch (~1020 cm⁻¹) |
| Mass Spectrometry (EI) | Not Applicable | Molecular Ion [M]⁺ at m/z = 155 |
Note: NMR and IR data for this compound are predicted values based on its known structure and typical spectroscopic correlations. The crystallographic data is for the analogue 2,5-bis[(4-fluorophenyl)iminomethyl]furan.
Visualizing the Workflow and Data Integration
The following diagrams illustrate the experimental workflow for single-crystal X-ray crystallography and the complementary nature of these analytical techniques for comprehensive structural confirmation.
Detailed Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: High-quality single crystals of the compound are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A suitable solvent system must be identified in which the compound is soluble and from which it crystallizes well.
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The final atomic coordinates are typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. Other experiments (e.g., COSY, HSQC, HMBC) can be performed to determine connectivity.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is phased, and the baseline is corrected. The chemical shifts, coupling constants, and integrals of the peaks are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, placing a drop of the solution on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light absorbed at each wavelength.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. Characteristic absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC). The molecules are then ionized, for example, by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the structure of the molecule.
A Comparative Guide to the Catalytic Conversion of 5-Hydroxymethylfurfural (HMF) to 5-Ethoxymethylfurfural (EMF)
For Researchers, Scientists, and Drug Development Professionals
The conversion of biomass-derived platform chemicals into value-added products is a cornerstone of sustainable chemistry. Among these, the etherification of 5-hydroxymethylfurfural (HMF) to 5-ethoxymethylfurfural (EMF) is a significant reaction, yielding a promising biofuel candidate. This guide provides an objective comparison of various catalytic systems for this conversion, supported by experimental data, to aid researchers in selecting the optimal catalyst for their needs.
Catalyst Performance Comparison
The efficiency of the HMF to EMF conversion is highly dependent on the catalyst employed. Below is a summary of the performance of different catalysts under optimized conditions.
| Catalyst[1][2][3][4][5][6][7] | Substrate | Catalyst Type | Reaction Temperature (°C) | Reaction Time | HMF Conversion (%) | EMF Yield (%) | Key Remarks |
| Sulfonated Biochar [1][7][8] | HMF | Heterogeneous Solid Acid | 120 | Not Specified | 100 | 78 | Environmentally friendly catalyst derived from biomass.[1][7] |
| PDVTA-SO3H [2][4] | HMF | Heterogeneous Porous Organic Polymer | 110 | 0.5 h | 99.8 | 87.5 | High surface area and high density of acid sites, effective under solvent-free conditions.[2][4] |
| Fe3O4@SiO2-SO3H [3] | HMF | Heterogeneous Magnetic Nanoparticle | 100 | 10 h | Not Specified | 89.3 | Magnetically recoverable catalyst, facilitating easy separation.[3] |
| Phosphotungstic Acid [5] | Fructose | Homogeneous Acid | 140 | 130 min | Not Specified | 64 | One-pot synthesis from fructose in an ethanol-DMSO solvent system.[5] |
| [C4mim][HSO4] [6] | Fructose | Homogeneous Ionic Liquid | 130 | 20 min | Not Specified | 83 | Acts as both co-solvent and catalyst, allowing for rapid conversion.[6] |
| Sulfonated Biochar [1][7] | Fructose | Heterogeneous Solid Acid | Not Specified | Not Specified | Not Specified | 64.9 | Demonstrates effectiveness for the direct conversion of fructose.[1][7] |
| Amberlyst 131 [9] | Fructose (after isomerization) | Homogeneous Acid Resin | 90 | Not Specified | Not Specified | 31 (from glucose) | Used in a two-step, one-pot reaction from glucose.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of EMF from HMF using a heterogeneous solid acid catalyst.
General Procedure for Etherification of HMF to EMF[2][4]
-
Reactor Setup: The reaction is typically conducted in a stainless-steel autoclave reactor equipped with a Teflon lining and a magnetic stirrer.
-
Reactant and Catalyst Loading: 5-Hydroxymethylfurfural (HMF) (e.g., 1.0 mmol, 126 mg), ethanol (e.g., 5 mL), and a specific amount of the chosen catalyst are added to the reactor.
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 110-120 °C) while stirring (e.g., 300 rpm). The reaction is allowed to proceed for the specified duration.
-
Reaction Termination and Sample Analysis: After the designated reaction time, the reactor is rapidly cooled in an ice-water bath to quench the reaction. An aliquot of the reaction mixture is withdrawn, filtered through a membrane filter (e.g., 0.2 μm PTFE), and analyzed by Gas Chromatography (GC) to determine the conversion of HMF and the yield of EMF.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the one-pot synthesis of EMF from fructose.
Caption: A typical experimental workflow for evaluating catalyst performance.
References
- 1. journal.bcrec.id [journal.bcrec.id]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 5-Ethoxymethylfurfural from Fructose and Inulin Catalyzed by a Magnetically Recoverable Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10307A [pubs.rsc.org]
- 5. Efficient catalytic system for the conversion of fructose into 5-ethoxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Catalytic Conversion of 5-Hydroxymethylfurfural and Fructose to 5-Ethoxymethylfurfural over Sulfonated Biochar Catalysts | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 5-[(Dimethylamino)methyl]-2-furanmethanol for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 5-[(Dimethylamino)methyl]-2-furanmethanol is a critical building block, notably in the synthesis of the histamine H₂-receptor antagonist Ranitidine. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, evaluating them on performance, reagent characteristics, and experimental protocols.
This comparison focuses on three main synthetic strategies, treating the key reagents in each as the commercial alternatives for producing this compound. The routes evaluated are:
-
The Mannich Reaction with Bis(dimethylamino)methane
-
The Classical Mannich Reaction with Formaldehyde and Dimethylamine Hydrochloride
-
The Reduction of a Furan-2-carboxylic Acid Ester Derivative
At a Glance: Performance Comparison
The following table summarizes the key quantitative and qualitative differences between the three synthetic approaches.
| Parameter | Mannich Reaction with Bis(dimethylamino)methane | Classical Mannich Reaction (Formaldehyde/Dimethylamine HCl) | Reduction of Furan-2-carboxylic Acid Ester |
| Typical Yield | 76-94%[1][2] | 12-70%[1][2] | High (generally, for LiAlH₄ reductions) |
| Product Purity | High, easier to purify[1][2] | Lower, often contains impurities that complicate purification[2] | Generally high, but dependent on precursor purity |
| Reaction Time | ~18 hours[2] | >20 hours[3] | Typically shorter reaction times, but workup can be extensive |
| Key Reagent Cost | Moderate | Low | High (especially LiAlH₄ and the starting ester) |
| Safety Concerns | Standard handling of organic reagents | Handling of formaldehyde (a known carcinogen) | Use of Lithium Aluminium Hydride (LiAlH₄), which is highly reactive and pyrophoric[2] |
| Scalability | Well-suited for large-scale preparations[2] | Difficulties in purification are more pronounced at larger scales[2] | Challenging due to the hazards and cost of LiAlH₄ |
Synthetic Pathways Overview
The three synthetic routes to this compound are visualized below, highlighting the key reagents and transformations.
Caption: Synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Mannich Reaction with Bis(dimethylamino)methane
This method is reported to give high yields and a purer product.[1][2]
Materials:
-
2-Furanmethanol (98 g, 1.0 mol)
-
Bis(dimethylamino)methane (112 g, 1.1 mol)
-
Acetic acid (1200 ml total)
-
40% aqueous Sodium Hydroxide
-
Ethyl acetate
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-furanmethanol in 1000 ml of acetic acid and cool the stirred solution to 10°C.
-
Separately, prepare a solution of bis(dimethylamino)methane in 200 ml of acetic acid.
-
Add the bis(dimethylamino)methane solution dropwise to the cooled 2-furanmethanol solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid under reduced pressure at a temperature of 60°C.
-
To the residue, add 200 g of ice and basify with 40% aqueous sodium hydroxide, ensuring external cooling.
-
Extract the mixture with ethyl acetate.
-
Evaporate the solvent from the combined organic extracts and distill the residue to obtain this compound.
Route 2: Classical Mannich Reaction with Formaldehyde and Dimethylamine Hydrochloride
This is an older method which has been reported to result in lower yields and a product that is difficult to purify.[2]
Materials:
-
2-Furanmethanol
-
Dimethylamine hydrochloride
-
Formaldehyde (or Paraformaldehyde)
-
Appropriate solvent (e.g., ethanol)
-
Base for workup (e.g., Sodium Hydroxide)
-
Extraction solvent (e.g., Ethyl acetate)
General Procedure (Conceptual):
-
Combine 2-furanmethanol, dimethylamine hydrochloride, and formaldehyde in a suitable solvent.
-
The reaction mixture is typically heated for an extended period (over 20 hours).[3]
-
After the reaction is complete, the mixture is cooled and made basic.
-
The product is extracted into an organic solvent.
-
The organic extracts are dried and the solvent is evaporated.
-
The crude product is then purified by distillation, which can be challenging due to the presence of impurities.[2]
Route 3: Reduction of 5-Dimethylaminomethyl-2-furancarboxylic acid methyl ester
This route utilizes a potent reducing agent to convert the ester to the desired alcohol. While yields are typically high for such reductions, the reagents are expensive and hazardous.[2]
Materials:
-
5-Dimethylaminomethyl-2-furancarboxylic acid methyl ester
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous ether or Tetrahydrofuran (THF)
-
Reagents for quenching and workup (e.g., water, aqueous acid or base)
General Procedure (Conceptual):
-
In a flame-dried flask under an inert atmosphere, a solution or suspension of LiAlH₄ in an anhydrous ether is prepared.
-
A solution of the starting ester in the same anhydrous solvent is added slowly to the LiAlH₄ mixture, typically at a reduced temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow, sequential addition of water and/or aqueous base to decompose the excess LiAlH₄ and the aluminum salts.
-
The resulting solids are filtered off, and the filtrate is extracted.
-
The organic extracts are dried and concentrated to yield the crude product, which is then purified.
Workflow for Synthesis Route Selection
The choice of synthetic route will depend on the specific needs of the laboratory, considering factors such as scale, purity requirements, cost, and safety infrastructure.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
For the synthesis of this compound, the Mannich reaction utilizing bis(dimethylamino)methane emerges as the superior method for most research and development applications. It offers a significant advantage in terms of yield and product purity, which are critical factors for the synthesis of pharmaceutical intermediates.[1][2] While the classical Mannich reaction uses less expensive starting materials, the lower yields and purification difficulties make it less efficient, especially for larger-scale work.[2] The reduction of the corresponding carboxylic acid ester with lithium aluminium hydride, although potentially high-yielding, is hampered by the high cost and significant hazards associated with the reducing agent, as well as the commercial availability of the starting ester.[2] Therefore, for researchers seeking a reliable, high-purity, and scalable synthesis, the bis(dimethylamino)methane route is the recommended choice.
References
- 1. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 2. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 5-[(Dimethylamino)methyl]-2-furanmethanol (CAS No. 15433-79-1), a compound used as an intermediate in the synthesis of pharmaceuticals like Ranitidine hydrochloride.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This substance is considered a combustible liquid and may have other associated hazards requiring it to be handled as regulated hazardous waste.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
| Hazard Classification | GHS Code (Potential) | Required Personal Protective Equipment (PPE) |
| Combustible Liquid | H227 | Safety glasses with side-shields or goggles, chemically resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312, H330 (potential) | All handling, including disposal, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. |
| Serious Eye Irritation | H319 | Eye protection is mandatory to guard against splashes. |
| Skin Irritation | - | Protective gloves and clothing are necessary to prevent skin contact. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in a way that ensures the safety of all personnel and prevents any release into the environment.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
-
Minimize Waste: Only dispose of the chemical concentrate. If it is in a solution, do not dilute it further with water or other solvents as this increases the volume of hazardous waste.
Step 2: Container Labeling
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound".
-
Hazard Symbols: Affix appropriate hazard symbols, such as the flame symbol for combustible liquids.
Step 3: Storage of Waste
-
Secure Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Prevent Ignition: Keep the container away from sources of heat, sparks, and open flames.
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Closed Containers: Keep the waste container tightly closed except when adding waste.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.
-
DO NOT: Never pour this compound down the drain or dispose of it in regular trash.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-[(Dimethylamino)methyl]-2-furanmethanol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-[(Dimethylamino)methyl]-2-furanmethanol was not located. The following guidance is based on the safety information for structurally similar furan derivatives and general laboratory safety principles. It is imperative to treat this chemical with caution and handle it as a potentially hazardous substance.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C8H13NO2[1][2][3] |
| Molecular Weight | 155.19 g/mol [2][3] |
| Boiling Point | 217.7°C at 760 mmHg[1] |
| Flash Point | 85.5°C[1] |
| Density | 1.088 g/cm³[1] |
| Storage Temperature | Refrigerator, under inert atmosphere, hygroscopic[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data is unavailable, related furan compounds are known to cause skin, eye, and respiratory irritation.[4] Some are also harmful if swallowed or in contact with skin.[4] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye & Face | Chemical splash goggles and a face shield. | Goggles should provide a complete seal. A face shield offers additional protection against splashes.[5] |
| Hand | Double gloving: Nitrile or neoprene inner gloves with a second pair of nitrile outer gloves. | This combination provides broad protection. Change the outer glove immediately if contamination occurs.[6] |
| Body | Chemical-resistant lab coat, fully buttoned with sleeves to the wrist. | Prevents skin exposure. Consider a disposable gown for procedures with a high risk of splashing.[5][6] |
| Respiratory | Air-Purifying Respirator with Organic Vapor (OV) cartridges. | Required when working outside a certified chemical fume hood or if ventilation is inadequate.[5][7] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Experimental Workflow for Safe Handling:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, vials, solvents) inside the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform this task within the fume hood.
-
Use dedicated and clearly labeled equipment.
-
Handle the container carefully to avoid generating aerosols.
-
Weigh the desired amount onto weigh paper or directly into a tared vial.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add solvent to the vial containing the weighed solid using a pipette or syringe to minimize splashing.
-
Cap the vial securely and mix until fully dissolved.
-
Disposal Plan
Proper disposal is critical to ensure laboratory safety and environmental protection. This chemical and its containers must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent pads), in a compatible, leak-proof container with a secure lid.[5]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
List all associated hazards based on available information for similar compounds (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
NEVER pour this chemical down the drain or dispose of it in regular trash.[8]
-
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
